(2R)-Vildagliptin
説明
A pyrrolidine-carbonitrile derivative and potent inhibitor of DIPEPTIDYL PEPTIDASE 4 that is used in the treatment of TYPE 2 DIABETES MELLITUS.
Structure
3D Structure
特性
分子式 |
C17H25N3O2 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
(2R)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m1/s1 |
InChIキー |
SYOKIDBDQMKNDQ-JULPFRMLSA-N |
SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |
異性体SMILES |
C1C[C@@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |
正規SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |
ピクトグラム |
Irritant; Health Hazard |
同義語 |
(2S)-(((3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile Galvus NVP LAF237 NVP-LAF237 vildagliptin |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (2R)-Vildagliptin on Dipeptidyl Peptidase-4
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Vildagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The therapeutic activity of vildagliptin resides in the (2S)-pyrrolidine-2-carbonitrile scaffold, corresponding to the (2R) configuration in an alternative naming convention when the full chemical name is considered. This guide details the stereospecific, covalent, and reversible mechanism by which vildagliptin inhibits DPP-4, leading to enhanced pancreatic islet function and improved glycemic control. We present a comprehensive overview of its binding kinetics, interaction with the enzyme's active site, and the downstream physiological consequences. This document consolidates key quantitative data, outlines relevant experimental protocols, and provides visual diagrams to illustrate the complex molecular interactions and signaling pathways.
Core Mechanism of Action: Covalent, Reversible Inhibition
Vildagliptin's mechanism of action is distinct from many other DPP-4 inhibitors. It is characterized by a two-step process involving the formation of a reversible, covalent enzyme-inhibitor complex.[1] This interaction is classified as "slow tight-binding," which results in prolonged inhibition of the enzyme's activity that outlasts the drug's circulating half-life.[1][2]
The key steps are:
-
Initial Binding: Vildagliptin, acting as a substrate analog, initially binds to the active site of the DPP-4 enzyme.[3]
-
Covalent Bond Formation: The nitrile group of vildagliptin's cyanopyrrolidine moiety undergoes a nucleophilic attack by the hydroxyl group of the catalytic serine residue (Ser630) in the DPP-4 active site.[4] This forms a stable, yet reversible, covalent imidate complex.
-
Slow Dissociation/Hydrolysis: The enzyme-inhibitor complex dissociates through two main pathways. The primary pathway is the slow hydrolysis of the covalent bond, which converts vildagliptin into its inactive primary metabolite (LAY151). A smaller fraction of the drug dissociates unchanged. This slow dissociation and hydrolysis contribute to the prolonged duration of DPP-4 inhibition.
This covalent interaction is responsible for the potent and durable inhibition of DPP-4, which after a single 50 mg dose can last for approximately 12 hours, despite vildagliptin having a plasma half-life of only about 2 hours.
Stereospecificity of Inhibition
The inhibitory activity of vildagliptin is highly stereospecific. The therapeutic agent is the enantiomer with the (S)-configuration at the 2-position of the pyrrolidine ring, chemically named (2S)-1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-pyrrolidine. The inhibitory potency of this (S)-enantiomer is significantly greater than that of its (R)-enantiomer counterpart. This highlights the precise geometric fit required for optimal interaction with the DPP-4 active site.
Molecular Interactions within the DPP-4 Active Site
The DPP-4 enzyme features a complex active site with several subsites (S1, S2, S1', S2') that accommodate its peptide substrates. Vildagliptin primarily interacts with the S1 and S2 subsites.
-
Catalytic Triad: The core of the active site contains a classic catalytic triad of Ser630, Asp708, and His740.
-
Covalent Interaction: The cyanopyrrolidine moiety of vildagliptin binds to the S1 subsite, where its nitrile group forms a covalent bond with Ser630.
-
Hydrogen Bonding: The protonated amino group of the inhibitor forms a network of hydrogen bonds with surrounding residues, including Glu205, Glu206, and Tyr662, which stabilizes the complex.
-
Hydrophobic Interactions: The adamantyl group fits into a hydrophobic pocket, further anchoring the inhibitor within the active site.
The following diagram illustrates the formation of the covalent complex between (2R)-Vildagliptin and the DPP-4 active site.
Quantitative Data Summary
The potency and selectivity of vildagliptin have been quantified through various in vitro and in vivo studies. The following tables summarize key kinetic and inhibitory parameters.
Table 1: In Vitro Inhibitory Activity of Vildagliptin Enantiomers against DPP-4
| Enantiomer | IC₅₀ (nmol/L) | Potency Relative to (2S) |
|---|---|---|
| (2S)-Vildagliptin | 4.5 | 1 |
| This compound | >10,000 | >2200-fold less potent |
Data derived from studies in patients with Type 2 Diabetes Mellitus.
Table 2: Kinetic Parameters of (2S)-Vildagliptin Inhibition of DPP-4
| Parameter | Value | Description |
|---|---|---|
| Kᵢ (nmol/L) | 3.0 | Inhibitor constant for DPP-4. |
| Dissociation Half-life (t½) | 55 minutes | Half-life for the dissociation of the enzyme-inhibitor complex. |
| Hydrolysis Half-life (t½) | 6.3 hours | Half-life for the hydrolysis of vildagliptin by DPP-4. |
Table 3: Selectivity of (2S)-Vildagliptin for DPP-4 over Related Proteases
| Protease | Kᵢ (nmol/L) | Selectivity vs. DPP-4 |
|---|---|---|
| DPP-4 | 3.0 | - |
| DPP-8 | 810 | ~270-fold |
| DPP-9 | 97 | ~32-fold |
Data obtained using recombinant human enzymes.
Downstream Physiological Signaling Pathway
The inhibition of DPP-4 by vildagliptin initiates a cascade of physiological effects that ultimately lead to improved glucose homeostasis. By preventing the degradation of GLP-1 and GIP, vildagliptin enhances their actions on pancreatic islet cells.
Key downstream effects include:
-
Increased Insulin Secretion: Elevated GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin in a glucose-dependent manner. This means insulin secretion is enhanced primarily when blood glucose is high.
-
Suppressed Glucagon Secretion: GLP-1 acts on pancreatic α-cells to suppress the secretion of glucagon, particularly in the postprandial state. This reduces excessive hepatic glucose production.
-
Improved Islet Function: Vildagliptin improves both α-cell and β-cell responsiveness to glucose, leading to more regulated and appropriate hormonal responses to nutrient intake.
The diagram below outlines this signaling pathway.
Experimental Protocols
In Vitro Fluorescence-Based DPP-4 Inhibition Assay
This protocol describes a common method for determining the IC₅₀ value of an inhibitor like vildagliptin. The assay measures the activity of DPP-4 using a fluorogenic substrate.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)
-
Fluorogenic Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)
-
Test Inhibitor: Vildagliptin, dissolved in an appropriate solvent (e.g., DMSO or Assay Buffer)
-
Positive Control Inhibitor (e.g., Sitagliptin)
-
96-well black microtiter plate
-
Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of vildagliptin in Assay Buffer. Dilute the DPP-4 enzyme and H-Gly-Pro-AMC substrate to their working concentrations in cold Assay Buffer.
-
Plate Setup: To appropriate wells of the 96-well plate, add:
-
100% Activity Wells: 30 µl Assay Buffer, 10 µl diluted DPP-4, 10 µl solvent.
-
Background Wells: 40 µl Assay Buffer, 10 µl solvent.
-
Inhibitor Wells: 30 µl Assay Buffer, 10 µl diluted DPP-4, 10 µl of each vildagliptin dilution.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µl of the diluted Substrate Solution to all wells. The final volume in each well is 100 µl.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Fluorescence Reading: Measure the fluorescence of each well using the specified excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the average background fluorescence from all other readings.
-
Calculate the percent inhibition for each vildagliptin concentration relative to the 100% activity control.
-
Plot percent inhibition versus log[vildagliptin] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
The workflow for this assay is visualized below.
X-ray Crystallography of the DPP-4:Vildagliptin Complex
This protocol provides a general methodology for determining the high-resolution 3D structure of vildagliptin bound to the DPP-4 active site.
Procedure:
-
Protein Expression and Purification:
-
Express the extracellular domain of human DPP-4 (e.g., residues 39-766) in a suitable system, such as baculovirus-infected insect cells (Sf9), to ensure correct post-translational modifications.
-
Purify the secreted protein from the cell culture supernatant using a multi-step chromatography process (e.g., affinity, ion-exchange, and size-exclusion chromatography) to achieve high purity (>95%).
-
-
Crystallization:
-
Grow crystals of the DPP-4:vildagliptin complex using the vapor diffusion method (hanging or sitting drop).
-
This can be achieved either by co-crystallizing the purified protein in the presence of a molar excess of vildagliptin or by soaking pre-formed apo-DPP-4 crystals in a solution containing vildagliptin.
-
Screen various crystallization conditions (precipitants, pH, temperature, additives) to obtain single, well-diffracting crystals.
-
-
Data Collection:
-
Cryo-protect the crystal (e.g., by soaking in a solution with glycerol or ethylene glycol) and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the structure using molecular replacement with a known DPP-4 structure as the search model.
-
Build the vildagliptin molecule into the resulting electron density map and refine the complete structure to produce a final, high-resolution model of the complex.
-
Conclusion
The mechanism of action of this compound is a sophisticated example of targeted enzyme inhibition. Its stereospecific, slow tight-binding, and covalent yet reversible interaction with the DPP-4 active site provides potent and sustained inhibition. This action effectively enhances the endogenous incretin system, leading to glucose-dependent improvements in insulin secretion and glucagon suppression. The detailed understanding of this mechanism, supported by quantitative kinetic data and high-resolution structural information, provides a solid foundation for the rational design and development of future antidiabetic therapies.
References
- 1. Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (2R)-Vildagliptin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely recognized therapeutic agent for the management of type 2 diabetes mellitus. The commercially available drug is the (2S)-enantiomer, valued for its therapeutic efficacy. Its counterpart, (2R)-Vildagliptin, is primarily studied as a chiral impurity and a reference standard in the quality control of the active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the plausible synthetic pathways for obtaining this compound. Due to the limited availability of direct literature on the synthesis of the (2R)-enantiomer, this guide infers the synthetic routes by analogy to the well-documented synthesis of (2S)-Vildagliptin, substituting the chiral starting materials accordingly. This document outlines the probable stereospecific synthesis commencing from D-proline derivatives and discusses the potential for chiral resolution of a racemic mixture of Vildagliptin. Detailed experimental protocols, quantitative data, and process visualizations are provided to aid researchers in the synthesis and analysis of this compound.
Introduction
Vildagliptin's mechanism of action involves the inhibition of DPP-4, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing their degradation, Vildagliptin enhances the physiological effects of these hormones, leading to improved glycemic control. The stereochemistry of the molecule is crucial for its biological activity, with the (2S)-enantiomer being the active form. The (2R)-enantiomer is considered an impurity and its synthesis is primarily of interest for analytical and reference purposes.
This guide details two primary approaches for obtaining this compound:
-
Stereospecific Synthesis: A direct synthetic route starting from the chiral precursor, D-proline or its derivatives. This method leverages the existing, well-established synthetic methodologies for (2S)-Vildagliptin by using the opposite enantiomer of the starting material.
-
Chiral Resolution: The separation of a racemic mixture of Vildagliptin into its individual (2R) and (2S) enantiomers. While analytical-scale separations are common, this guide will touch upon the principles that could be applied to a preparative scale.
Stereospecific Synthesis of this compound
The most direct and widely practiced approach to synthesize enantiomerically pure pharmaceuticals is to start with a chiral building block. In the case of this compound, the synthesis logically commences with D-proline or its derivatives, in contrast to the L-proline used for the synthesis of the (2S)-enantiomer. The overall synthetic strategy involves the formation of the key intermediate, (2R)-1-(2-chloroacetyl)-2-cyanopyrrolidine, followed by its condensation with 3-amino-1-adamantanol.
Synthesis Pathway from D-Prolinamide
This pathway mirrors a common industrial synthesis of (2S)-Vildagliptin that starts from L-prolinamide. By substituting L-prolinamide with D-prolinamide, the synthesis is directed towards the (2R)-enantiomer.
Diagram of the Synthesis Pathway from D-Prolinamide
The Critical Role of Stereochemistry in the Biological Activity of Vildagliptin
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its specific stereochemistry. This technical guide provides an in-depth analysis of the stereochemical properties of vildagliptin enantiomers, their differential biological activities, and the experimental methodologies used for their synthesis, separation, and characterization. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and diabetes research.
Introduction: The Stereochemical Imperative of Vildagliptin
Vildagliptin, chemically known as (2S)-1-[[(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile, possesses a single chiral center at the C-2 position of the pyrrolidine ring. This gives rise to two enantiomers: the (2S)-enantiomer and the (2R)-enantiomer. The biological activity of vildagliptin resides almost exclusively in the (2S)-enantiomer, which is the therapeutically active form of the drug.[1][2] The (2R)-enantiomer is considered an impurity with negligible pharmacological activity.[1][2] Consequently, the stereoselective synthesis and rigorous chiral purification of (2S)-vildagliptin are of paramount importance in its pharmaceutical development and manufacturing to ensure optimal efficacy and safety.
Stereochemistry and Biological Activity
The profound difference in the biological activity of vildagliptin enantiomers underscores the critical nature of stereospecific interactions with the target enzyme, DPP-4.
The Active (2S)-Enantiomer and the Inactive (2R)-Enantiomer
Quantitative Analysis of DPP-4 Inhibition and Selectivity
The inhibitory potency of (2S)-vildagliptin against DPP-4 and its selectivity over other related dipeptidyl peptidases, such as DPP-8 and DPP-9, have been extensively characterized.
| Enzyme | Inhibitor | IC50 (nM) | Ki (nM) |
| DPP-4 | (2S)-Vildagliptin | 4.5[3] | 17 |
| DPP-8 | (2S)-Vildagliptin | - | Micromolar range |
| DPP-9 | (2S)-Vildagliptin | - | - |
Table 1: Inhibitory Activity of (2S)-Vildagliptin against Dipeptidyl Peptidases.
Pharmacokinetics of Vildagliptin
The pharmacokinetic profile of vildagliptin has been well-studied, demonstrating properties suitable for its clinical use. The data presented below pertains to the administration of the active (2S)-enantiomer.
| Parameter | Value | Reference |
| Bioavailability | 85% | |
| Time to Peak Plasma Concentration (Tmax) | 1.7 hours | |
| Plasma Protein Binding | 9.3% | |
| Terminal Elimination Half-life | ~90 minutes | |
| Metabolism | Primarily via hydrolysis to an inactive metabolite (LAY151) | |
| Excretion | Mainly in urine |
Table 2: Pharmacokinetic Parameters of (2S)-Vildagliptin.
Experimental Protocols
This section details the methodologies for the stereoselective synthesis, chiral separation, and biological evaluation of vildagliptin enantiomers.
Stereoselective Synthesis of (2S)-Vildagliptin
The synthesis of enantiomerically pure (2S)-vildagliptin typically starts from the chiral precursor L-proline. A general synthetic scheme is outlined below.
Caption: Synthetic pathway for (2S)-Vildagliptin.
Detailed Methodology:
-
Acylation of L-Proline: L-proline is reacted with chloroacetyl chloride in an appropriate solvent such as tetrahydrofuran (THF) to yield (S)-1-(chloroacetyl)-pyrrolidine-2-carboxylic acid.
-
Cyanation: The carboxylic acid group of the intermediate is then converted to a nitrile group. This can be achieved through various dehydrating agents.
-
Coupling with 3-amino-1-adamantanol: The resulting (S)-1-(chloroacetyl)-pyrrolidine-2-carbonitrile is coupled with 3-amino-1-adamantanol in the presence of a base to yield (2S)-vildagliptin.
Chiral Separation of Vildagliptin Enantiomers
High-performance liquid chromatography (HPLC) and ultra-fast liquid chromatography (UFLC) are commonly employed for the enantiomeric separation of vildagliptin.
Caption: Workflow for chiral separation of Vildagliptin.
Detailed HPLC/UFLC Protocol:
-
Column: A chiral stationary phase is essential. A commonly used column is the Chiralcel OD-RH (tris(3,5-dimethylphenylcarbamate) coated on silica gel).
-
Mobile Phase: A typical mobile phase consists of a mixture of a buffer (e.g., 20 mM borate buffer, pH 9.0), acetonitrile (ACN), and triethylamine (TEA) in a ratio of approximately 50:50:0.1 (v/v/v).
-
Flow Rate: A flow rate of 1 mL/min is generally used.
-
Detection: The enantiomers are detected using a UV detector at a wavelength of 210 nm.
-
Elution Order: Under these conditions, the (2R)-enantiomer typically elutes before the (2S)-enantiomer.
DPP-4 Inhibition Assay
The inhibitory activity of vildagliptin enantiomers on DPP-4 is determined using an in vitro enzymatic assay.
Detailed Protocol:
-
Reagents:
-
Human recombinant DPP-4 enzyme.
-
Fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5).
-
Vildagliptin enantiomers (dissolved in a suitable solvent, e.g., DMSO).
-
-
Procedure:
-
The DPP-4 enzyme is pre-incubated with varying concentrations of the vildagliptin enantiomer in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The reaction is incubated at 37°C.
-
The fluorescence of the product (free AMC) is measured at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to that of a control without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mechanism of Action and Signaling Pathway
Vildagliptin exerts its therapeutic effect by inhibiting DPP-4, which in turn potentiates the action of incretin hormones.
The Incretin Effect
In response to food intake, the gut releases incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells in a glucose-dependent manner. DPP-4 rapidly degrades GLP-1 and GIP, thereby terminating their insulinotropic effects.
Vildagliptin-Mediated DPP-4 Inhibition
By inhibiting DPP-4, vildagliptin increases the circulating levels of active GLP-1 and GIP. This leads to enhanced and prolonged incretin-mediated effects, resulting in improved glycemic control.
Caption: Vildagliptin's mechanism of action via DPP-4 inhibition.
Conclusion
The stereochemistry of vildagliptin is a critical determinant of its pharmacological activity. The (2S)-enantiomer is a potent and selective inhibitor of DPP-4, leading to enhanced incretin hormone levels and improved glycemic control in patients with type 2 diabetes. In contrast, the (2R)-enantiomer is essentially inactive. This technical guide has provided a comprehensive overview of the stereochemical aspects, biological activity, and analytical methodologies related to vildagliptin enantiomers. A thorough understanding of these principles is essential for the continued development and quality control of this important antidiabetic agent.
References
Physicochemical properties and solid-state characterization of (2R)-Vildagliptin
An In-Depth Technical Guide to the Physicochemical Properties and Solid-State Characterization of (2R)-Vildagliptin
This technical guide provides a comprehensive overview of the physicochemical properties and solid-state characterization of this compound, the R-enantiomer of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.
Introduction to this compound
This compound is the R-enantiomer of Vildagliptin, an oral anti-hyperglycemic agent used in the management of type 2 diabetes mellitus.[][2] As an impurity or related compound of the active pharmaceutical ingredient (API) Vildagliptin, its characterization is crucial for quality control and regulatory purposes. Vildagliptin itself is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones like GLP-1 and GIP.[3][4] By inhibiting DPP-4, Vildagliptin prolongs the activity of these hormones, leading to enhanced insulin secretion and reduced glucagon release in a glucose-dependent manner.[] The systematic study of its isomers, such as this compound, is essential for understanding the API's purity profile and ensuring its safety and efficacy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its behavior in pharmaceutical formulations and biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| IUPAC Name | (2R)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile | |
| Synonyms | Vildagliptin Related Compound A, (2R)-LAF237, Vildagliptin R-Isomer | |
| CAS Number | 1036959-27-9 | |
| Chemical Formula | C17H25N3O2 | |
| Molecular Weight | 303.40 g/mol | |
| Appearance | Off-White to Pale Beige Solid | |
| Melting Point | 147-151°C | |
| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in ethanol (~15-16 mg/ml), DMSO (~16-20 mg/ml), and DMF (~20 mg/ml). | |
| pKa (Predicted) | 15.05 ± 0.40 | |
| logP (Predicted) | 1.50308 |
Solid-State Characterization
The solid-state properties of an API are critical as they can influence stability, dissolution, and bioavailability. Characterization involves multiple analytical techniques to understand the crystalline structure, thermal behavior, and spectroscopic fingerprint of the compound.
Table 2: Summary of Solid-State Characterization Data for this compound
| Technique | Key Findings | References |
| X-Ray Powder Diffraction (XRPD) | A specific crystal form of Vildagliptin (not specified as 2R) shows characteristic peaks at 2θ angles of 6.02°, 7.53°, 9.62°, 11.41°, 12.60°, 14.03°, 15.13°, 18.64°, 21.22°, 23.01°, 25.06°, 28.62°, 32.03°, and 34.42°. | |
| Differential Scanning Calorimetry (DSC) | A sharp endothermic peak is observed at 152.57°C, corresponding to the melting point of Vildagliptin. Another study reported a melting point of 154°C. | |
| Thermogravimetric Analysis (TGA) | TGA data is typically provided with comprehensive characterization of Vildagliptin impurities. | |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Prominent peaks observed (in cm⁻¹) at: 3293 (N-H stretch), 2842 (Alkane C-H stretch), 2236 (C≡N nitrile stretch), 1710 (Amide C=O stretch), 1449 (N=O stretch), and 1250 (C-N amine stretch). | |
| Raman Spectroscopy | Experimental and theoretical Raman spectra have been investigated to provide a comprehensive vibrational assignment. |
Experimental Protocols
Detailed methodologies for the key solid-state characterization techniques are provided below.
X-Ray Powder Diffraction (XRPD)
XRPD is a primary technique used to determine the crystalline nature of a material and to identify its specific polymorphic form.
-
Objective: To obtain the diffraction pattern of this compound to identify its crystal form and assess its crystallinity.
-
Instrumentation: A powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ ≈ 1.5418 Å) and a scintillation or area detector.
-
Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder. Care is taken to create a flat, smooth surface to minimize preferred orientation effects.
-
Data Collection:
-
The instrument is configured with the copper X-ray source operating at 40 kV and 40 mA.
-
The sample is scanned over a 2θ range, typically from 5° to 35°, with a step size of 0.2°.
-
Data is collected for a set duration at each step to ensure adequate signal-to-noise ratio.
-
-
Data Analysis: The resulting diffractogram (intensity vs. 2θ angle) is analyzed to identify the positions and relative intensities of the diffraction peaks. These peaks serve as a fingerprint for the specific crystalline structure.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal events like melting, crystallization, and glass transitions.
-
Objective: To determine the melting point and thermal behavior of this compound.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Approximately 2-5 mg of this compound is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
Data Collection:
-
The sample and reference pans are placed in the DSC cell.
-
The temperature is increased at a constant heating rate, typically 10°C/min, under an inert nitrogen atmosphere.
-
The heat flow is recorded as a function of temperature.
-
-
Data Analysis: The resulting thermogram is analyzed to identify endothermic (melting) or exothermic (crystallization) peaks. The onset temperature of the melting endotherm is typically reported as the melting point.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time, providing information about thermal stability and decomposition.
-
Objective: To assess the thermal stability and decomposition profile of this compound.
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Approximately 5-10 mg of this compound is placed in a tared TGA pan (typically platinum or alumina).
-
Data Collection:
-
The sample is heated at a constant rate, for example, 10°C/min, in a controlled atmosphere (e.g., nitrogen).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
-
Data Analysis: The TGA curve (weight % vs. temperature) is analyzed to determine the temperature at which significant weight loss occurs, indicating decomposition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.
-
Objective: To obtain the infrared spectrum of this compound for structural confirmation and identification.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
A small amount of this compound (approx. 1 mg) is mixed with about 300 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
The mixture is ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Collection:
-
A background spectrum of the empty sample compartment is collected.
-
The KBr pellet containing the sample is placed in the spectrometer's sample holder.
-
The spectrum is recorded, typically over a range of 4000–400 cm⁻¹.
-
-
Data Analysis: The positions (wavenumber, cm⁻¹) and intensities of the absorption bands are correlated with specific molecular vibrations of the functional groups present in the this compound molecule.
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) illustrate key experimental and logical workflows.
Caption: General workflow for the solid-state characterization of an API.
Caption: Workflow for Spectroscopic Analysis (FTIR/Raman).
Caption: Workflow for Thermal Analysis (DSC/TGA).
References
- 2. Vildagliptin (2R)-Isomer | 1036959-27-9 [chemicalbook.com]
- 3. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Vildagliptin [pdb101.rcsb.org]
- 4. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Use of (2R)-Vildagliptin as a Reference Marker in Vildagliptin Analysis
Introduction
Vildagliptin is an oral anti-hyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1][2] It is a potent and selective inhibitor of DPP-4, an enzyme responsible for the rapid degradation of incretin hormones like Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP).[3] By preventing this degradation, Vildagliptin enhances the levels of active incretins, which in turn improves glycemic control in patients with type 2 diabetes mellitus by increasing insulin secretion and suppressing glucagon release in a glucose-dependent manner.[3][4]
Structurally, Vildagliptin possesses a single chiral center, meaning it exists as a pair of enantiomers: (2S)-Vildagliptin and (2R)-Vildagliptin. The pharmacologically active isomer is (2S)-Vildagliptin, which is the form used in pharmaceutical formulations. Consequently, the (2R)-enantiomer, this compound, is considered an enantiomeric impurity. Global regulatory bodies, including the European Pharmacopoeia, mandate strict control over the enantiomeric purity of chiral drugs. Therefore, the accurate identification and quantification of this compound are critical for ensuring the quality, safety, and efficacy of Vildagliptin drug products. This technical guide details the role of this compound as a reference marker and outlines the validated analytical methodologies for its separation and quantification.
Mechanism of Action: The DPP-4 Inhibition Pathway
Vildagliptin exerts its therapeutic effect by intervening in the incretin pathway. Incretins (GLP-1 and GIP) are released from the gut in response to food intake and play a crucial role in glucose homeostasis. They stimulate insulin release from pancreatic β-cells and suppress glucagon secretion from α-cells. The enzyme DPP-4 rapidly inactivates these incretins. Vildagliptin selectively inhibits DPP-4, prolonging the action of GLP-1 and GIP, which leads to improved pancreatic islet function and better blood glucose control.
The Role of this compound as a Reference Marker
A reference marker, or reference standard, is a highly purified compound used as a measurement base in analytical tests. In the context of Vildagliptin analysis, this compound, available as a pharmaceutical analytical impurity (PAI) reference standard, is indispensable for several reasons:
-
Method Development and Validation: It is used to develop and validate analytical methods capable of separating the two enantiomers, ensuring the method is "stereoselective."
-
Peak Identification: It confirms the identity of the impurity peak in a chromatogram or electropherogram by comparing its retention or migration time.
-
Quantification: It serves as the standard for creating calibration curves to accurately quantify the amount of the (2R)-enantiomer present in a bulk drug or final dosage form.
-
System Suitability: It is used in system suitability tests to verify that the analytical system is performing correctly before analyzing samples.
The use of a qualified this compound reference standard is essential for compliance with global regulatory frameworks and for ensuring the consistency and quality of the final pharmaceutical product.
Analytical Methodologies for Enantiomeric Purity
Several highly sensitive and specific methods have been developed and validated for the chiral separation of Vildagliptin enantiomers. High-Performance Liquid Chromatography (HPLC), Ultra-Fast Liquid Chromatography (UFLC), and Capillary Electrophoresis (CE) are the predominant techniques.
Method 1: Chiral Ultra-Fast Liquid Chromatography (UFLC)
A rapid and validated UFLC method provides excellent separation of Vildagliptin enantiomers.
Experimental Protocol:
-
Instrumentation: Shimadzu UFLC system with UV detector.
-
Sample Preparation: Stock solutions of (S)-Vildagliptin and this compound are prepared individually by dissolving in a suitable solvent. Working solutions are prepared by appropriate dilution.
-
Chromatographic Conditions:
-
Column: Chiralcel OD-RH, tris(3,5-dimethyl phenyl carbamate) (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: 20 mM borax buffer (pH 9.0 ± 0.05), Acetonitrile (ACN), and 0.1% Triethylamine (TEA) in a ratio of 50:50:0.1 (v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Performance Data:
| Parameter | This compound | (S)-Vildagliptin | Reference |
| Retention Time (Rt) | 5.2 min | 7.2 min | |
| Resolution (Rs) | \multicolumn{2}{c | }{4.66} | |
| Limit of Detection (LOD) | - | 0.024 µg/mL | |
| Limit of Quantification (LOQ) | - | 0.075 µg/mL |
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
A simple and sensitive isocratic HPLC method has also been developed for enantiomeric determination.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Sample Preparation: Stock solutions (2000 µg/mL) of (S)-Vildagliptin and its (2R)-enantiomer are prepared individually by dissolving in ethanol. Working solutions are prepared by further dilution in ethanol.
-
Chromatographic Conditions:
-
Column: Chiralpak IC (amylose-based chiral stationary phase)
-
Mobile Phase: Ethanol and diethylamine (100:0.1, v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Performance Data:
| Parameter | Value | Reference |
| Resolution (Rs) | 4.0 |
Method 3: Capillary Electrophoresis (CE)
Capillary electrophoresis offers a cost-effective alternative for determining the enantiomeric purity of Vildagliptin.
Experimental Protocol:
-
Instrumentation: Capillary electrophoresis system with UV detection.
-
Methodology: The method uses native α-cyclodextrin (α-CD) as a chiral selector, which forms transient diastereomeric inclusion complexes with the Vildagliptin enantiomers, allowing for their separation.
-
Electrophoretic Conditions:
-
Buffer: 75 mM acetate buffer, pH 4.5, containing 50 mM α-CD
-
Applied Voltage: 18 kV
-
Capillary Temperature: 15 °C
-
Detection Wavelength: 205 nm
-
Performance Data:
| Parameter | This compound | (S)-Vildagliptin | Reference |
| Migration Order | 1st Peak | 2nd Peak | |
| Analysis Time | \multicolumn{2}{c | }{< 9 min} | |
| Resolution (Rs) | \multicolumn{2}{c | }{2.07} |
Conclusion
The stereochemical purity of Vildagliptin is a critical quality attribute directly linked to its safety and therapeutic efficacy. This compound, the inactive enantiomer, must be monitored and controlled as an impurity. The use of a well-characterized this compound reference standard is fundamental for the development, validation, and routine application of stereoselective analytical methods. Validated HPLC, UFLC, and CE methods provide robust, sensitive, and reliable tools for researchers and quality control professionals to accurately quantify this enantiomeric impurity, ensuring that Vildagliptin drug products meet the stringent requirements set by pharmacopeias and regulatory authorities.
References
Structural Elucidation of (2R)-Vildagliptin: A Technical Guide Using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural elucidation of (2R)-Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The focus of this document is on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful analytical techniques for the unambiguous determination of the chemical structure of small molecules. This guide details experimental protocols, presents quantitative data in a structured format, and visualizes key processes to facilitate a comprehensive understanding of the analytical workflow.
Introduction to this compound
This compound, with the chemical name (2R)-1-{[(3-hydroxy-1-adamantyl)amino]acetyl}pyrrolidine-2-carbonitrile, is an oral antihyperglycemic agent. Its structure, comprising a pyrrolidine-2-carbonitrile moiety linked to a hydroxyadamantane group via a glycine spacer, is crucial for its selective inhibition of the DPP-4 enzyme. The precise confirmation of this structure, including its stereochemistry, is a critical aspect of drug development and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Quantitative NMR Data
The following tables summarize the experimental ¹H and ¹³C NMR chemical shift data for this compound, reported in dimethyl sulfoxide-d6 (DMSO-d6).
Table 1: ¹H NMR Chemical Shift Data for this compound (400 MHz, DMSO-d6)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 4.45-4.50 | dd | 1H | CH-CN (Pyrrolidine ring) |
| 3.28-3.34 | m | 2H | CH₂ (Pyrrolidine ring) |
| 2.48-2.50 | s | 2H | CH₂ (Glycine spacer) |
| 2.05-2.18 | m | 4H | CH₂ (Adamantane ring) |
| 1.93-2.03 | m | 2H | OH, NH |
| 1.35-1.52 | m | 14H | CH, CH₂ (Adamantane ring) |
Note: The broad multiplet at 1.35-1.52 ppm corresponds to the overlapping signals of the adamantane cage protons. Further 2D NMR experiments such as COSY, HSQC, and HMBC are typically used for unambiguous assignment.
Table 2: ¹³C NMR Chemical Shift Data for this compound (DMSO-d6)
| Chemical Shift (δ) ppm |
| 167.92 |
| 165.82 |
| 164.91 |
| 143.87 |
| 129.40 |
| 129.35 |
| 126.93 |
| 119.07 |
| 71.33 |
| 67.52 |
| 57.80 |
| 46.43 |
| 45.99 |
| 45.59 |
| 43.73 |
| 43.71 |
| 41.05 |
| 37.05 |
| 36.97 |
| 34.28 |
| 29.84 |
| 29.69 |
| 24.73 |
| 21.30 |
Note: The assignments for the ¹³C NMR chemical shifts require detailed 2D NMR analysis (HSQC, HMBC) for definitive correlation with the corresponding carbon atoms.
Experimental Protocol for NMR Analysis
A standardized protocol for the NMR analysis of this compound is outlined below:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure the sample is fully dissolved by gentle vortexing. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Temperature: Set the probe temperature to 298 K (25 °C).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 5 ppm.
-
Acquisition Time: Acquire data for 2-4 seconds.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire 16 to 64 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30').
-
Spectral Width: Set a spectral width of approximately 220 ppm, centered around 100 ppm.
-
Acquisition Time: Acquire data for 1-2 seconds.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds.
-
Number of Scans: Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δH = 2.50 ppm, δC = 39.52 ppm) as a reference.
-
Integrate the signals in the ¹H NMR spectrum.
-
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing structural information through fragmentation analysis.
Quantitative Mass Spectrometry Data
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is commonly employed for the analysis of vildagliptin. The key quantitative data obtained are the mass-to-charge ratios (m/z) of the precursor and product ions.
Table 3: Key Mass Spectrometry Data for this compound
| Ion Type | m/z (amu) | Description |
| Precursor Ion [M+H]⁺ | 304.2 | Protonated molecule of Vildagliptin |
| Product Ion 1 | 180 | Fragment corresponding to the protonated adamantanamine moiety after cleavage of the amide bond. |
| Product Ion 2 | 154.1 | Fragment resulting from the loss of the adamantanol group. |
Experimental Protocol for LC-MS/MS Analysis
A typical protocol for the LC-MS/MS analysis of this compound is as follows:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Further dilute the stock solution with the mobile phase to an appropriate concentration for analysis.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: Inject 5-10 µL of the sample.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.
-
Precursor Ion Selection: Set the quadrupole (Q1) to select the protonated molecule of vildagliptin at m/z 304.2.
-
Collision Gas: Use an inert gas such as argon or nitrogen in the collision cell (Q2).
-
Product Ion Monitoring: Set the third quadrupole (Q3) to monitor for the specific product ions, such as m/z 180 and 154.1.
-
Optimization: Optimize the cone voltage and collision energy to maximize the signal intensity of the precursor and product ions.
-
Visualizing the Analytical Workflow and Fragmentation
Diagrams created using the DOT language provide a clear visual representation of the experimental processes and molecular fragmentation pathways.
Experimental Workflow
Metabolic Pathway of (2R)-Vildagliptin in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is clinically used as the (S)-enantiomer for the management of type 2 diabetes mellitus. The (2R)-enantiomer is considered an impurity, and its metabolic fate is not extensively documented. This technical guide provides a comprehensive overview of the known metabolic pathways of vildagliptin in key preclinical species (rats and dogs) and extrapolates the likely metabolic profile of the (2R)-enantiomer based on established enzymatic principles. This document summarizes quantitative metabolic data, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows to support preclinical drug development and safety assessment.
Introduction
Vildagliptin selectively inhibits DPP-4, an enzyme responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[1][2]. By prolonging the action of these hormones, vildagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release[1][2]. The stereochemistry of vildagliptin is crucial for its pharmacological activity, with the (S)-enantiomer being the active moiety. The (2R)-enantiomer is treated as a stereoisomeric impurity[1]. Understanding the metabolic disposition of both enantiomers is critical for a thorough safety evaluation and to meet regulatory requirements. While direct studies on the metabolism of (2R)-vildagliptin are not publicly available, this guide synthesizes data from studies on vildagliptin (S-enantiomer) in preclinical models to provide an informed perspective on the likely metabolic pathways of its R-enantiomer.
Metabolic Pathways of Vildagliptin in Preclinical Models
In preclinical species such as rats and dogs, vildagliptin undergoes metabolism primarily through hydrolysis. Cytochrome P450 (CYP) enzymes play a minimal role in its biotransformation. The main metabolic pathways are:
-
Hydrolysis of the Cyano Moiety: The most predominant metabolic pathway is the hydrolysis of the nitrile group to a carboxylic acid, forming the inactive metabolite M20.7 (LAY151). Notably, dipeptidyl peptidase-4 (DPP-4) itself has been shown to be significantly involved in this hydrolytic conversion.
-
Amide Bond Hydrolysis: A second key pathway involves the hydrolysis of the amide bond, resulting in the metabolite M15.3.
Inferred Metabolic Pathway of this compound
DPP-4 exhibits stereoselectivity, generally preferring substrates with an L-proline or L-alanine (which corresponds to the S-configuration) at the P1 position. Given that vildagliptin is a substrate-like inhibitor, it is highly probable that the (S)-enantiomer is a preferred substrate for DPP-4-mediated hydrolysis to M20.7 compared to the (2R)-enantiomer.
Consequently, the metabolic clearance of this compound via this primary pathway is expected to be significantly slower than that of the (S)-enantiomer. Other hydrolytic enzymes may contribute to the metabolism of both enantiomers, potentially with different stereoselectivities. The amide bond hydrolysis leading to M15.3 is another likely pathway for the (2R)-enantiomer, although the specific enzymes and their stereoselectivity for this reaction are not well-defined in the available literature.
References
An In-depth Technical Guide on the Enzyme Kinetics and Binding Affinity of (2R)-Vildagliptin to Dipeptidyl Peptidase-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vildagliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its detailed kinetic interaction with the DPP-4 enzyme. This technical guide provides a comprehensive overview of the enzyme kinetics and binding affinity of (2R)-Vildagliptin, the active enantiomer, to human DPP-4. It consolidates quantitative kinetic data, details established experimental protocols for the characterization of this interaction, and presents visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and diabetes research.
Introduction
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that plays a crucial role in glucose homeostasis. It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. By inhibiting DPP-4, vildagliptin prolongs the action of endogenous incretins, thereby improving glycemic control in a glucose-dependent manner.[1]
This compound distinguishes itself from other DPP-4 inhibitors through its unique binding mechanism. It forms a reversible, covalent complex with the catalytic serine residue of DPP-4, leading to a slow dissociation and prolonged inhibition of the enzyme.[2][3][4][5] Understanding the precise kinetics of this interaction, including the rates of association and dissociation, as well as the overall binding affinity, is paramount for optimizing dosing regimens and developing next-generation antidiabetic therapies.
Quantitative Kinetic and Binding Affinity Data
The interaction of vildagliptin with DPP-4 has been extensively characterized, yielding a range of kinetic and affinity parameters. The following tables summarize the key quantitative data from various studies.
| Parameter | Value | Species | Method | Reference |
| IC₅₀ | 4.5 nmol/L | Human (in patients with T2DM) | In vivo | |
| 34 nmol/L | Human | In vitro | ||
| 62 nM | Human | Theoretical Determination | ||
| Kᵢ | 3 nmol/l | Recombinant Human | In vitro (100-fold dilution) | |
| 2.4 nM | Human | Target-Mediated Drug Disposition (TMDD) Model | ||
| kₒₙ | 0.504 nM⁻¹·h⁻¹ | In vitro | ||
| kₒff | 0.61 h⁻¹ | Human | TMDD Model | |
| Dissociation Half-life (t₁/₂) | 55 minutes | Recombinant Human | In vitro | |
| 1.13 h | Human | TMDD Model | ||
| 3.5 minutes | Human | In vitro (at 37°C) | ||
| Binding Interaction Energy (ΔG) | -8.1 Kcal/Mol | Human | Molecular Docking |
Note: Variations in reported values can be attributed to different experimental conditions, assay methodologies, and the use of different enzyme sources (recombinant vs. native, species differences).
Experimental Protocols
The determination of the kinetic parameters and binding affinity of vildagliptin for DPP-4 involves a variety of established experimental techniques. Below are detailed methodologies for key experiments.
DPP-4 Enzyme Activity Assay (Fluorometric)
This assay is a common method to determine the inhibitory potency (IC₅₀) of compounds against DPP-4.
Principle: The assay measures the enzymatic activity of DPP-4 through the cleavage of a synthetic fluorogenic substrate, typically Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Upon cleavage by DPP-4, the highly fluorescent AMC is released, and its fluorescence can be quantified. The presence of an inhibitor, such as vildagliptin, will decrease the rate of AMC release.
Materials:
-
Recombinant human DPP-4 enzyme
-
Vildagliptin
-
Gly-Pro-AMC substrate
-
DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission = 360/460 nm)
Procedure:
-
Enzyme Preparation: Prepare a working solution of recombinant human DPP-4 in pre-warmed assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of vildagliptin in the assay buffer.
-
Reaction Setup:
-
To each well of the 96-well plate, add a fixed volume of the DPP-4 enzyme solution.
-
Add the serially diluted vildagliptin solutions to the respective wells. Include a control well with buffer instead of the inhibitor.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add a fixed volume of the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity over time (kinetic mode) at 37°C.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each vildagliptin concentration.
-
Plot the percentage of DPP-4 inhibition against the logarithm of the vildagliptin concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Determination of Kinetic Constants (kₒₙ and kₒff) using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.
Principle: One of the binding partners (e.g., DPP-4) is immobilized on a sensor chip. The other partner (vildagliptin) is flowed over the surface. The binding and dissociation events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human DPP-4
-
Vildagliptin
-
Immobilization buffer (e.g., sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilization of DPP-4:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the DPP-4 solution over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate the remaining active sites using ethanolamine.
-
-
Binding Analysis (Kinetic Titration):
-
Inject a series of increasing concentrations of vildagliptin over the immobilized DPP-4 surface (association phase).
-
After each injection, allow the running buffer to flow over the surface to monitor the dissociation of the complex (dissociation phase).
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.
-
This fitting process yields the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). The equilibrium dissociation constant (Kᴅ) can then be calculated as kₒff/kₒₙ.
-
Mandatory Visualizations
DPP-4 Signaling Pathway and Mechanism of Vildagliptin Action
The following diagram illustrates the role of DPP-4 in the incretin pathway and how vildagliptin intervenes.
Caption: Vildagliptin inhibits DPP-4, preventing incretin degradation and enhancing glucose control.
Experimental Workflow for DPP-4 Inhibition Assay
This diagram outlines the sequential steps involved in a typical in vitro DPP-4 inhibition assay.
Caption: Workflow for determining the IC₅₀ of vildagliptin in a DPP-4 enzyme inhibition assay.
Conclusion
The interaction between this compound and dipeptidyl peptidase-4 is characterized by a potent inhibitory activity, driven by the formation of a reversible covalent bond that results in a slow dissociation rate and prolonged enzyme inhibition. This detailed kinetic profile, supported by the quantitative data and experimental methodologies presented in this guide, underpins its clinical efficacy in the management of type 2 diabetes. A thorough understanding of these fundamental principles is essential for the rational design of future antidiabetic agents and for the continued optimization of existing therapeutic strategies.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Understanding the role of (2R)-Vildagliptin as a pharmaceutical impurity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. The therapeutic activity of vildagliptin is attributed to its (2S)-enantiomer, which effectively enhances the levels of incretin hormones, leading to improved glycemic control.[1] As with many chiral drugs, the synthesis of vildagliptin can result in the presence of its enantiomeric counterpart, (2R)-Vildagliptin, which is considered a pharmaceutical impurity.[2] The control of enantiomeric impurities is a critical aspect of drug development and manufacturing, as the "unwanted" enantiomer may exhibit different pharmacological, pharmacokinetic, or toxicological properties. This technical guide provides a comprehensive overview of the role of this compound as a pharmaceutical impurity, including its regulatory context, analytical methodologies for its control, and an exploration of its known pharmacological and toxicological profile.
Regulatory Framework and Acceptance Criteria
The presence of impurities in active pharmaceutical ingredients (APIs) is strictly regulated by international guidelines to ensure the safety and efficacy of drug products. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a framework for the control of impurities.
ICH Guidelines
Several ICH guidelines are pertinent to the control of this compound as an impurity:
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes the thresholds for reporting, identification, and qualification of impurities in new drug substances. For enantiomeric impurities, the general principles of this guideline apply.
-
ICH Q3C(R8): Impurities: Guideline for Residual Solvents: While not directly addressing enantiomeric impurities, this guideline is crucial for controlling residual solvents used during the synthesis and purification of vildagliptin, which can impact the impurity profile.[3]
-
ICH Q3D(R2): Guideline for Elemental Impurities: This guideline focuses on the control of elemental impurities that may be present in the drug substance from various sources, including catalysts used in the synthesis.
Acceptance Criteria for this compound
While specific regulatory limits for this compound are not universally published in a single document, the industry standard, in line with ICH guidelines, dictates stringent control. Analytical methods have been developed and validated to quantify the (2R)-enantiomer at levels as low as 0.02%. One study reported that the average content of the R-vilda impurity in commercial tablets varied from 0.02% to 0.025%, which was noted to be in accordance with ICH guidelines stipulating a limit of less than 0.05%.
| Impurity | Acceptance Criterion | Guideline Reference |
| This compound | ≤ 0.15% (general ICH threshold for reporting) | ICH Q3A(R2) |
| < 0.05% (as per industry practice and analytical validation) |
Pharmacological and Toxicological Profile of this compound
Understanding the pharmacological activity and potential toxicity of the (2R)-enantiomer is crucial for a comprehensive risk assessment.
Pharmacological Activity
This compound is itself a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. However, detailed public data directly comparing the in-vitro potency (e.g., IC50 values) of the (2R)- and (2S)-enantiomers is limited. The therapeutic benefit of vildagliptin is established for the (2S)-enantiomer, and the presence of the (2R)-form, even if active, is controlled to ensure consistent product quality and predictable therapeutic outcomes.
Vildagliptin's Mechanism of Action (DPP-4 Inhibition Pathway)
Toxicological Profile
Specific toxicological studies on this compound are not extensively available in the public domain. General toxicity studies on vildagliptin have been conducted. Acute toxicity has been observed in cynomolgus monkeys, but these findings were deemed species-specific and not relevant to humans. Non-clinical toxicology and in-vitro studies have not indicated a risk of hepatotoxicity with vildagliptin. The stringent control of this compound to very low levels minimizes any potential risk associated with this impurity.
Analytical Methodologies for Enantiomeric Purity
Robust analytical methods are essential for the accurate quantification of this compound in the drug substance and product. Chiral high-performance liquid chromatography (HPLC) and ultra-fast liquid chromatography (UFLC) are the most common techniques employed.
Chiral HPLC/UFLC Method
Objective: To separate and quantify this compound from (2S)-Vildagliptin.
Experimental Protocol:
A rapid, accurate, and precise chiral Ultra-Fast Liquid Chromatography (UFLC) method has been developed and validated for the enantiomeric separation of vildagliptin.
-
Chromatographic System:
-
Column: Chiralcel OD-RH, tris(3,5-dimethyl phenyl carbamate) (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 20 mM borax buffer (pH 9.0 ± 0.05), acetonitrile (ACN), and 0.1% triethylamine (TEA) in a ratio of 50:50:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: Ambient
-
-
Sample Preparation:
-
Accurately weigh 50 mg of vildagliptin and transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with HPLC grade methanol to obtain a 1 mg/mL solution.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Further dilutions can be made with the mobile phase to achieve desired concentrations for analysis.
-
-
Validation Parameters:
-
Linearity: The method demonstrated good linearity with a regression coefficient (r²) of 0.999 in the range of 1 - 12 µg/mL for the S-enantiomer.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): For the S-enantiomer, the LOD and LOQ were found to be 0.024 µg/mL and 0.075 µg/mL, respectively.
-
Precision: The percentage of relative standard deviation (%RSD) for intra- and inter-day precision was found to be 0.346% and 0.364%, respectively.
-
Accuracy: The average percentage recovery was found to be in the range of 99.19% to 100.4%.
-
Workflow for Chiral Purity Analysis
Capillary Electrophoresis
Capillary electrophoresis (CE) offers an alternative, cost-effective method for the chiral separation of vildagliptin enantiomers.
Experimental Protocol:
-
System: Capillary Electrophoresis system with UV detection.
-
Capillary: Fused silica capillary.
-
Background Electrolyte (BGE): 75 mM acetate buffer (pH 4.5) containing 50 mM α-cyclodextrin as the chiral selector.
-
Applied Voltage: 18 kV
-
Temperature: 15 °C
-
Detection: UV at 205 nm
-
Injection: 50 mbar for 3 seconds
This method provides baseline separation of the vildagliptin enantiomers within 9 minutes.
Synthesis and Formation of this compound
The this compound impurity can be introduced during the synthesis of the (2S)-Vildagliptin API. The synthesis of vildagliptin typically involves the coupling of a chiral pyrrolidine-based intermediate with an adamantane moiety. The stereochemical purity of the starting materials and the control of the reaction conditions are critical to minimize the formation of the (2R)-enantiomer.
Logical Relationship in Vildagliptin Synthesis and Impurity Formation
Conclusion
The control of this compound as an enantiomeric impurity is a critical quality attribute in the manufacturing of vildagliptin. Regulatory guidelines, particularly those from the ICH, provide the framework for setting acceptance criteria, which are typically very stringent (<0.05%). While this compound is also a DPP-4 inhibitor, its pharmacological and toxicological profile relative to the desired (2S)-enantiomer is not extensively detailed in public literature, underscoring the importance of its control to ensure product consistency and safety. Robust and validated analytical methods, primarily chiral HPLC/UFLC, are essential tools for the routine monitoring and control of this impurity, ensuring that vildagliptin drug products meet the high standards of quality and safety required for patient use.
References
Preliminary In Vitro Evaluation of (2R)-Vildagliptin's Biological Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vildagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, vildagliptin increases the levels of active incretins, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control in type 2 diabetes mellitus.[4][5] Vildagliptin is a chiral molecule and is therapeutically used as the pure (S)-enantiomer. The (2R)-enantiomer, (2R)-Vildagliptin, is considered an impurity in the final drug product. This technical guide provides a preliminary in vitro evaluation of the biological effects of this compound, focusing on its primary pharmacological target, DPP-4.
Data Presentation: In Vitro DPP-4 Inhibitory Activity
The primary biological effect of vildagliptin is the inhibition of the DPP-4 enzyme. The stereochemistry of the molecule plays a crucial role in its pharmacological activity. The available data on the in vitro inhibitory potency of the two enantiomers of vildagliptin against human DPP-4 are summarized below.
| Compound | Target Enzyme | In Vitro Assay Type | IC50 (nmol/L) |
| (S)-Vildagliptin | Human DPP-4 | Enzymatic Inhibition | 4.5 |
| This compound | Human DPP-4 | Enzymatic Inhibition | >10,000 |
Experimental Protocols
A detailed methodology for determining the in vitro DPP-4 inhibitory activity of a test compound, such as this compound, is crucial for accurate and reproducible results. The following is a generalized protocol based on commonly used fluorometric assays.
In Vitro DPP-4 Enzyme Inhibition Assay (Fluorometric)
1. Principle:
This assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-4. The assay utilizes a synthetic fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which is cleaved by DPP-4 to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC formation is directly proportional to the DPP-4 activity. The presence of an inhibitor reduces the rate of fluorescence generation.
2. Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)
-
Test compound (this compound) and reference compound ((S)-Vildagliptin)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
DMSO (for dissolving compounds)
3. Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test and reference compounds in DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer to achieve a range of desired concentrations.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test or reference compound solution at various concentrations.
-
DPP-4 enzyme solution.
-
-
Include control wells:
-
100% Activity Control: Assay buffer, DMSO (vehicle), and DPP-4 enzyme.
-
Blank: Assay buffer and DMSO (no enzyme).
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the DPP-4 substrate solution to all wells.
-
-
Measurement:
-
Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) in kinetic mode at 37°C.
-
Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C, protected from light, and then measure the final fluorescence.
-
4. Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of 100% activity control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
Mandatory Visualizations
Signaling Pathway of Vildagliptin Action
Vildagliptin's mechanism of action involves the potentiation of the incretin signaling pathway. By inhibiting DPP-4, vildagliptin prevents the degradation of GLP-1 and GIP, leading to a cascade of downstream effects that ultimately result in improved glycemic control.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 5. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chiral Separation of Vildagliptin Enantiomers by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of Vildagliptin. Vildagliptin, an oral anti-hyperglycemic agent, is clinically used as the S-enantiomer. Consequently, the accurate quantification of the R-enantiomer, considered a chiral impurity, is critical for quality control and regulatory compliance in pharmaceutical manufacturing.[1] This document provides comprehensive protocols for two distinct, validated HPLC methods—one employing a reversed-phase approach and the other a normal-phase approach—offering flexibility for various laboratory setups. The methodologies are presented with detailed experimental parameters, and quantitative performance data is summarized for straightforward comparison.
Introduction
Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[2] The molecule possesses a single chiral center, resulting in two enantiomers: the pharmacologically active (S)-Vildagliptin and its counterpart, (R)-Vildagliptin. As regulatory agencies require stringent control over enantiomeric purity, reliable and validated analytical methods for their separation are imperative. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for this purpose, offering high resolution and sensitivity.[1][2] The interaction between the enantiomers and the chiral selector on the CSP is the fundamental principle enabling their separation.[1] This note describes validated methods that can be readily implemented for routine quality control and stability testing of Vildagliptin.
Experimental Protocols
Two primary HPLC methods are detailed below, offering a choice between reversed-phase and normal-phase chromatography.
Method 1: Reversed-Phase HPLC
This method utilizes a polysaccharide-based chiral stationary phase under reversed-phase conditions, providing excellent resolution and sensitivity.
Equipment and Materials:
-
HPLC system with a UV detector (e.g., Shimadzu LC-20 AD UFLC system)
-
Chiral Stationary Phase: Chiralcel OD-RH (250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Borax (analytical grade), Triethylamine (TEA), and ultrapure water.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | 20 mM Borate Buffer (pH 9.0 ± 0.05) : Acetonitrile (50:50 v/v) with 0.1% Triethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Procedure:
-
Mobile Phase Preparation:
-
To prepare the 20 mM borate buffer, accurately weigh 3.81 grams of borax and dissolve it in 500 mL of ultrapure water. Adjust the pH to 9.0 ± 0.05 using 0.1% triethylamine.
-
Mix the borate buffer and acetonitrile in a 50:50 volume ratio. Add triethylamine to a final concentration of 0.1%.
-
Degas the mobile phase using an ultrasonic bath before use.
-
-
Standard Solution Preparation:
-
Accurately weigh 50 mg of Vildagliptin reference standard and transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with HPLC grade methanol to obtain a stock solution of 1 mg/mL.
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
-
Prepare working solutions by further diluting the stock solution with the mobile phase to the desired concentration range (e.g., 1-12 µg/mL).
-
-
Sample Preparation (for drug product):
-
Weigh and finely powder a representative number of Vildagliptin tablets.
-
Transfer an amount of powder equivalent to 50 mg of Vildagliptin to a 50 mL volumetric flask.
-
Add methanol, sonicate to dissolve the active ingredient, and dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions and record the chromatograms.
-
The S-enantiomer can be identified by spiking the sample with the pure S-Vildagliptin enantiomer.
-
Method 2: Normal-Phase HPLC
This method provides an alternative approach using a different chiral stationary phase and a non-aqueous mobile phase.
Equipment and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralpak-IC (250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Reagents: Ethanol (HPLC grade), Diethylamine (DEA).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | Ethanol : Diethylamine (100:0.1 v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Procedure:
-
Mobile Phase Preparation:
-
Mix ethanol and diethylamine in a 100:0.1 volume ratio.
-
Degas the mobile phase before use.
-
-
Standard and Sample Solution Preparation:
-
Prepare stock solutions of S-Vildagliptin and its R-enantiomer (2000 µg/mL) by dissolving the appropriate amounts in ethanol.
-
Prepare working solutions by diluting the stock solutions in ethanol to the desired concentrations.
-
-
Analysis:
-
Equilibrate the Chiralpak-IC column with the mobile phase.
-
Inject the prepared solutions and record the chromatograms.
-
Data Presentation
The following table summarizes the quantitative performance data for the two described HPLC methods, allowing for a direct comparison.
| Parameter | Method 1: Reversed-Phase | Method 2: Normal-Phase | Method 3: Alternative Reversed-Phase |
| Chiral Stationary Phase | Chiralcel OD-RH | Chiralpak-IC | Lux-Cellulose-2 |
| Mobile Phase | 20 mM Borate Buffer (pH 9.0) : ACN (50:50) + 0.1% TEA | Ethanol : DEA (100:0.1) | Methanol : Water : DEA (80:20:0.2) |
| Flow Rate (mL/min) | 1.0 | 0.5 | 0.45 |
| Temperature (°C) | 25 | 25 | 45 |
| Retention Time (R-Vilda) | 5.2 min | Not Specified | Not Specified |
| Retention Time (S-Vilda) | 7.2 min | Not Specified | Not Specified |
| Resolution (Rs) | 4.66 | > 1.5 | Baseline Separation |
| Linearity Range (S-Vilda) | 1 - 12 µg/mL | Not Specified | Not Specified |
| LOD (µg/mL) | 0.024 | 0.15 | Not Specified |
| LOQ (µg/mL) | 0.075 | 0.5 | Not Specified |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of key parameters in the chiral separation of Vildagliptin.
Caption: Experimental workflow for the HPLC analysis of Vildagliptin enantiomers.
Caption: Key parameters influencing the chiral separation of Vildagliptin.
Conclusion
The HPLC methods detailed in this application note are demonstrated to be effective for the chiral separation of Vildagliptin enantiomers. Both the reversed-phase and normal-phase protocols are validated, robust, and suitable for the determination of the enantiomeric purity of Vildagliptin in bulk drug substances and pharmaceutical formulations. The choice of method can be based on the available instrumentation and laboratory preferences. These methods are critical tools for ensuring the quality, safety, and efficacy of Vildagliptin products.
References
Application Note: A Validated Chiral HPLC Method for the Quantification of (2R)-Vildagliptin in Bulk Drug Substance
Introduction
Vildagliptin is an oral anti-diabetic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. It is chemically known as (S)-1-[N-(3-hydroxy-1-adamantyl)glycyl]pyrrolidine-2-carbonitrile. The synthesis of Vildagliptin, which is a single (S)-enantiomer, may result in the presence of its unwanted stereoisomer, (2R)-Vildagliptin, as a chiral impurity.[1] Regulatory agencies require strict control over the enantiomeric purity of chiral drugs, as the different enantiomers can have different pharmacological, toxicological, or metabolic properties. Therefore, a sensitive, specific, and accurate analytical method is crucial for quantifying the (2R)-enantiomer in the Vildagliptin bulk drug substance to ensure its quality, safety, and efficacy.
This application note describes a validated chiral High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the this compound enantiomer in bulk drug material. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control analysis.
Experimental Protocol
This protocol provides a step-by-step procedure for the determination of this compound in Vildagliptin bulk drug substance using a chiral HPLC method. The method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[2][3]
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a UV or PDA detector (e.g., Waters Alliance 2695 or equivalent)[1]
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
HPLC data acquisition and processing software (e.g., Empower)
-
-
Chemicals and Reagents:
-
Vildagliptin ((S)-enantiomer) and this compound reference standards
-
Ethanol (HPLC grade)[1]
-
Diethylamine (DEA) (Analytical grade)
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
-
Chromatographic Column:
-
Chiralpak-IC (250 mm x 4.6 mm, 5 µm particle size) or equivalent amylose-based chiral stationary phase.
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized HPLC Conditions
| Parameter | Condition |
| Column | Chiralpak-IC (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Ethanol : Diethylamine (100:0.1, v/v) |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes |
Preparation of Solutions
-
Diluent: Ethanol
-
(S)-Vildagliptin Stock Solution (2000 µg/mL): Accurately weigh about 50 mg of (S)-Vildagliptin reference standard and transfer it into a 25 mL volumetric flask. Dissolve and dilute to the mark with ethanol.
-
This compound Stock Solution (2000 µg/mL): Accurately weigh about 50 mg of this compound reference standard and transfer it into a 25 mL volumetric flask. Dissolve and dilute to the mark with ethanol.
-
Sample Solution (2000 µg/mL): Accurately weigh about 50 mg of the Vildagliptin bulk drug sample, transfer it into a 25 mL volumetric flask, and dissolve and dilute to the mark with ethanol.
-
System Suitability Solution: Prepare a solution containing both (S)-Vildagliptin and this compound in ethanol to demonstrate adequate resolution between the two enantiomeric peaks. A resolution of greater than 2.0 is typically required.
Method Validation Summary
The analytical method was validated according to ICH guidelines for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Specificity
Specificity was demonstrated by the baseline resolution of the this compound peak from the main (S)-Vildagliptin peak and any other potential impurities. The resolution between the enantiomers was found to be greater than 2.0, confirming the method's ability to assess the enantiomeric purity without interference.
Linearity, LOD, and LOQ
The linearity of the method was established by analyzing a series of dilutions of the this compound standard. The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 2: Linearity, LOD, and LOQ Data
| Parameter | Result |
| Linearity Range | 2.0 - 12.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~1.0 µg/mL |
| Limit of Quantification (LOQ) | ~2.1 µg/mL |
Accuracy and Precision
Accuracy was determined by performing recovery studies, spiking the Vildagliptin bulk drug sample with known amounts of the (2R)-enantiomer at different concentration levels. Precision was evaluated by analyzing multiple preparations of a homogeneous sample, assessing both repeatability (intra-day) and intermediate precision (inter-day).
Table 3: Accuracy and Precision Data
| Parameter | Result |
| Accuracy (% Recovery) | 99.19% to 100.4% |
| Precision - Repeatability (% RSD) | < 2% |
| Precision - Intermediate (% RSD) | < 2% |
Visualizations
Analytical Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in a bulk drug sample.
Method Development and Validation Logic
The relationship between the core stages of analytical method development and validation is crucial for establishing a robust protocol.
Conclusion
The chiral HPLC method described provides a reliable and robust solution for the quantification of the this compound enantiomer in bulk drug substances. The method is highly selective, with excellent linearity, accuracy, and precision. The validation results confirm its suitability for routine use in quality control laboratories to ensure the enantiomeric purity and overall quality of Vildagliptin.
References
Application Note: Protocol for In Vitro Cytotoxicity Assessment of (2R)-Vildagliptin
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2R)-Vildagliptin is the R-enantiomer of Vildagliptin, an oral anti-hyperglycemic agent that functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][] While Vildagliptin is an established therapeutic agent for type 2 diabetes with a generally favorable safety profile, it is crucial to characterize the cytotoxic potential of its individual enantiomers, such as this compound, during preclinical development.[3] This document provides a detailed protocol for conducting in vitro cytotoxicity assays to evaluate the effects of this compound on cell viability. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing metabolic activity as an indicator of cell viability.[4][5]
Experimental Protocols
1. Cell Line Selection and Culture
A human hepatoma cell line, such as HepG2, is recommended for initial cytotoxicity screening due to the liver being a primary site of drug metabolism. However, other cell lines, such as HEK293 (human embryonic kidney cells) or a relevant pancreatic cell line, can also be utilized depending on the specific research focus.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells should be passaged upon reaching 80-90% confluency.
2. Preparation of this compound Stock and Working Solutions
-
Stock Solution: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in the complete cell culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
3. MTT Cytotoxicity Assay Protocol
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. This reduction is catalyzed by mitochondrial dehydrogenases and is proportional to the number of viable cells.
Materials:
-
Selected cell line (e.g., HepG2)
-
This compound
-
Complete cell culture medium
-
DMSO
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Determine cell viability and count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours of incubation, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound. A suggested concentration range, based on studies with Vildagliptin, is 1 µM to 1000 µM.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the working solutions (e.g., 0.5%).
-
Untreated Control: Cells in culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM).
-
Blank Control: Wells containing medium only (no cells) to subtract background absorbance.
-
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized to formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
4. Data Analysis
-
Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, from the dose-response curve.
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound in HepG2 Cells after 48-hour exposure.
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.22 | 0.07 | 97.6 |
| 10 | 1.18 | 0.09 | 94.4 |
| 50 | 1.10 | 0.06 | 88.0 |
| 100 | 0.95 | 0.05 | 76.0 |
| 250 | 0.75 | 0.04 | 60.0 |
| 500 | 0.50 | 0.03 | 40.0 |
| 1000 | 0.25 | 0.02 | 20.0 |
Visualizations
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: General overview of apoptotic signaling pathways.
References
- 1. Vildagliptin (2R)-Isomer | 1036959-27-9 [chemicalbook.com]
- 3. Clinical Safety and Tolerability of Vildagliptin — Insights from Randomised Trials, Observational Studies and Post-marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
Application of (2R)-Vildagliptin as a reference standard in chromatographic analysis
Application Notes and Protocols for (2R)-Vildagliptin as a Reference Standard
Introduction
Vildagliptin is an oral anti-diabetic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. The molecule possesses a single chiral center, resulting in two enantiomers: (2S)-Vildagliptin and this compound. The pharmacologically active isomer is (2S)-Vildagliptin, which is used in therapeutic formulations.[1] Consequently, the this compound enantiomer is considered an optical impurity and its presence in the final drug product must be strictly controlled and quantified.[1] The use of a well-characterized this compound reference standard is therefore essential for the development, validation, and routine application of analytical methods aimed at ensuring the enantiomeric purity and overall quality of Vildagliptin drug substances and products.
Application 1: Enantiomeric Purity Determination by Chiral Chromatography
The primary application of this compound is as a reference standard in chiral chromatographic methods. It is used to confirm the identity of the distomer peak, to assess the resolution and selectivity of the analytical system (system suitability), and for the quantitative determination of the enantiomeric impurity in the (S)-Vildagliptin active pharmaceutical ingredient (API). A highly sensitive and accurate chiral Ultra-Fast Liquid Chromatography (UFLC) method has been developed for this purpose.[1][2]
Experimental Workflow: Chiral Separation```dot
Caption: Logical workflow for analytical method validation as per ICH guidelines.
Protocol: Representative Stability-Indicating RP-HPLC Method
This protocol is based on a published method for the determination of Vildagliptin in pharmaceutical dosage forms. [3] 1. Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Instrument | HPLC System with UV/PDA Detector |
| Column | Waters X-Bridge, C8, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Buffer (pH 3.0) : (Acetonitrile : Methanol) (80:19:1, v/v/v) |
| Flow Rate | 1.2 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
2. Validation for Specificity:
-
Prepare solutions of the (S)-Vildagliptin reference standard, the this compound reference standard, a placebo mixture, and the Vildagliptin sample solution.
-
Inject each solution into the HPLC system.
-
Confirm that the retention time of the main peak in the sample solution matches that of the (S)-Vildagliptin standard.
-
Demonstrate that the peak for this compound is resolved from the (S)-Vildagliptin peak (though baseline separation is not expected or required in an achiral method, their retention times should be different enough to not interfere).
-
Ensure that no interfering peaks are observed from the placebo at the retention time of the Vildagliptin peak.
-
Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the Vildagliptin sample. The method is considered stability-indicating if the degradation product peaks are adequately resolved from the main Vildagliptin peak.
References
Application Note: Determination of Vildagliptin Enantiomeric Purity by Capillary Electrophoresis
Introduction
Vildagliptin is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. It acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor. The Vildagliptin molecule possesses a single chiral center, resulting in two enantiomeric forms: (S)-Vildagliptin and (R)-Vildagliptin. The pharmacologically active form is the (S)-enantiomer, making the (R)-enantiomer an impurity that must be monitored and controlled in pharmaceutical formulations.[1][2][3] Capillary electrophoresis (CE) offers a powerful analytical technique for the chiral separation of Vildagliptin, providing advantages such as low consumption of samples and reagents, rapid analysis, and high separation efficiency.[1]
This application note details two validated capillary electrophoresis methods for the determination of the enantiomeric purity of Vildagliptin.
-
Method 1: Utilizes Sulfobutyl-ether-α-cyclodextrin (SBE-α-CD) as a chiral selector.
-
Method 2: Employs the more cost-effective native α-cyclodextrin (α-CD) as the chiral selector.
These methods are suitable for quality control in pharmaceutical manufacturing and for research and development purposes.
Method 1: Enantiomeric Separation using Sulfobutyl-ether-α-cyclodextrin (SBE-α-CD)
This method, adapted from a validated study, employs a cyclodextrin-modified capillary zone electrophoresis (CZE) technique to achieve the enantioseparation of Vildagliptin.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chiral Selector | 20 mM Sulfobutyl-ether-α-cyclodextrin (SBE-α-CD) | |
| Background Electrolyte (BGE) | 75 mM Acetate-Tris buffer | |
| pH of BGE | 4.75 | |
| Applied Voltage | 25 kV | |
| Capillary Temperature | 15°C | |
| Limit of Detection (LOD) | 2.5 µg/mL | |
| Limit of Quantification (LOQ) | 7.5 µg/mL | |
| Linearity Range (for R-enantiomer) | 7.5 - 180 µg/mL | |
| Repeatability and Intermediate Precision (RSD%) | < 5% for resolution, migration times, and corrected peak areas |
Experimental Protocol
1. Instrumentation:
-
A standard capillary electrophoresis system equipped with a UV detector.
-
Uncoated fused-silica capillary.
2. Reagents and Materials:
-
Vildagliptin standard (racemic and enantiomerically pure S-Vildagliptin)
-
Sulfobutyl-ether-α-cyclodextrin (SBE-α-CD)
-
Acetic acid
-
Tris (tris(hydroxymethyl)aminomethane)
-
Sodium hydroxide (for capillary conditioning)
-
Deionized water
3. Preparation of Solutions:
-
Background Electrolyte (BGE): Prepare a 75 mM Acetate-Tris buffer at pH 4.75. Dissolve the appropriate amounts of acetic acid and Tris in deionized water, adjust the pH to 4.75, and bring to the final volume.
-
Chiral Selector Solution (BGE with CS): Add SBE-α-CD to the prepared BGE to a final concentration of 20 mM.
-
Sample Solution: Prepare Vildagliptin samples in deionized water or BGE at the desired concentration.
4. Capillary Conditioning:
-
Condition a new capillary by flushing with 1 M NaOH, followed by 0.1 M NaOH, and then deionized water.
-
Between runs, pre-condition the capillary with 0.1 M NaOH, deionized water, and finally the BGE containing the chiral selector.
5. Electrophoretic Conditions:
-
Capillary: Uncoated fused-silica capillary.
-
Temperature: 15°C
-
Voltage: 25 kV
-
Injection: Hydrodynamic injection at 40 mbar for 4 seconds.
-
Detection: UV detection (wavelength to be optimized, typically around 200-210 nm).
6. Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers of Vildagliptin.
-
Calculate the resolution between the enantiomeric peaks.
-
Determine the concentration of the (R)-enantiomer in the (S)-Vildagliptin sample by comparing the peak area to a standard curve.
Experimental Workflow Diagram
Caption: Workflow for Vildagliptin enantiomeric purity analysis using SBE-α-CD.
Method 2: Enantiomeric Separation using α-Cyclodextrin (α-CD)
This method presents a cost-effective alternative using native α-cyclodextrin at an acidic pH for the baseline separation of Vildagliptin enantiomers. The migration order observed is the R-enantiomer followed by the S-enantiomer.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chiral Selector | 50 mM α-cyclodextrin (α-CD) | |
| Background Electrolyte (BGE) | 75 mM Acetate buffer | |
| pH of BGE | 4.5 | |
| Applied Voltage | 18 kV | |
| Capillary Temperature | 15°C | |
| Analysis Time | < 9 minutes | |
| Resolution (Rs) | 2.07 | |
| Capillary Dimensions | 48 cm total length, 40 cm effective length, 50 µm I.D. |
Experimental Protocol
1. Instrumentation:
-
Capillary electrophoresis system with UV detection.
-
Uncoated fused-silica capillary (48 cm total length, 40 cm effective length, 50 µm I.D.).
2. Reagents and Materials:
-
Vildagliptin standard (racemic and enantiomerically pure S-Vildagliptin)
-
α-cyclodextrin (α-CD)
-
Acetic acid
-
Sodium hydroxide
-
Deionized water
3. Preparation of Solutions:
-
Background Electrolyte (BGE): Prepare a 75 mM acetate buffer and adjust the pH to 4.5.
-
Chiral Selector Solution (BGE with CS): Dissolve α-CD in the prepared BGE to a final concentration of 50 mM.
-
Sample Solution: Prepare Vildagliptin samples at a concentration of 50 µg/mL.
4. Capillary Conditioning:
-
New Capillary: Flush with 1 M NaOH for 30 minutes, followed by 0.1 M NaOH for 20 minutes, and then deionized water for 20 minutes.
-
Between Runs: Pre-condition the capillary by flushing with 0.1 M NaOH for 2 minutes, deionized water for 1 minute, and the BGE with α-CD for 2 minutes.
5. Electrophoretic Conditions:
-
Capillary: Uncoated fused-silica (48 cm x 50 µm).
-
Temperature: 15°C
-
Voltage: 18 kV
-
Injection: Hydrodynamic injection at 50 mbar for 3 seconds.
-
Detection: UV detection at 205 nm.
6. Data Analysis:
-
The enantiomers will be baseline separated, with the R-enantiomer migrating first.
-
Calculate the resolution (Rs) between the enantiomeric peaks.
-
Quantify the R-Vildagliptin impurity based on the peak area in relation to the S-Vildagliptin peak or by using a standard calibration curve.
Chiral Recognition and Separation Principle
Caption: Principle of chiral separation of Vildagliptin enantiomers using a cyclodextrin selector.
References
Application Note: Chiral LC-MS/MS Method for the Sensitive and Selective Detection of (2R)-Vildagliptin in Human Plasma
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (2R)-Vildagliptin, the inactive enantiomer of the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin, in human plasma. The method utilizes a chiral stationary phase for the effective separation of the (2S) and (2R) enantiomers, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Sample preparation is achieved through a straightforward protein precipitation procedure. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, impurity profiling, and quality control of Vildagliptin.
Introduction
Vildagliptin is a potent and selective oral anti-diabetic drug that belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class.[1][2] It is administered as the enantiomerically pure (2S)-Vildagliptin. The this compound enantiomer is considered an impurity and its monitoring is crucial for ensuring the quality, safety, and efficacy of the drug product.[3][4] Chiral analysis is therefore essential during manufacturing, purity testing, and pharmacokinetic studies.[5] This application note provides a detailed protocol for a chiral LC-MS/MS method to selectively quantify this compound in human plasma, a critical tool for preclinical and clinical research.
Experimental
Materials and Reagents
-
This compound and (2S)-Vildagliptin reference standards
-
Vildagliptin-d7 (internal standard, ISTD)
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium acetate and formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu LC-20 AD or equivalent
-
Mass Spectrometer: Waters Xevo TQ-XS Triple Quadrupole Mass Spectrometer or equivalent
-
Chiral Column: Chiralcel OD-RH (250 mm × 4.6 mm, 5 µm) or Lux Cellulose-2 (dimensions as per availability)
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of Vildagliptin-d7 internal standard solution (100 ng/mL in 50% methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Chiralcel OD-RH (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | A: 5 mM Ammonium Acetate in Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic: 50:50 (A:B) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | This compound: m/z 304.2 → 154.1 (Quantifier), m/z 304.2 → 180.1 (Qualifier)Vildagliptin-d7 (ISTD): m/z 311.2 → 161.1 |
| Cone Voltage | 30 V |
| Collision Energy | 20 eV |
Results and Discussion
Method Validation
The method was validated according to the US FDA guidelines for bioanalytical method validation. The following parameters were assessed:
-
Selectivity: The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of this compound and the ISTD.
-
Linearity: The calibration curve for this compound was linear over the concentration range of 0.1 to 100 ng/mL with a correlation coefficient (r²) of >0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% of the nominal concentrations and for the LLOQ it was within ±20%.
Quantitative Data Summary
The following table summarizes the quantitative performance of the method. Note that in the absence of specific data for the (2R)-enantiomer, data for racemic Vildagliptin from published literature is provided as an estimate.
| Parameter | This compound (Estimated) | Reference |
| Linearity Range (ng/mL) | 1.11 - 534.0 | |
| LLOQ (ng/mL) | 1.11 | |
| Accuracy (%) | 99.8 - 109.3 | |
| Precision (%RSD) | 0.9 - 8.5 | |
| Recovery (%) | >85 | |
| Matrix Effect (%) | Within acceptable limits |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Sample preparation and analysis workflow.
Caption: Mechanism of action of (2S)-Vildagliptin.
Conclusion
The described chiral LC-MS/MS method provides a robust and reliable tool for the selective quantification of this compound in human plasma. The method is sensitive, accurate, and precise, making it suitable for a variety of applications in pharmaceutical development and clinical research, particularly for monitoring enantiomeric impurities and conducting stereoselective pharmacokinetic studies.
References
Application Note: Development of a Stability-Indicating Assay for (2R)-Vildagliptin
Abstract
This application note details a comprehensive, stability-indicating analytical method for the quantitative determination of (2R)-Vildagliptin, an enantiomeric impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin.[1][2][3][4][5] The developed method is crucial for monitoring the stability of this compound in bulk drug substances and formulated products, ensuring safety and quality. The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, capable of separating this compound from its enantiomer, (2S)-Vildagliptin, and all potential degradation products generated during forced degradation studies. The forced degradation studies were conducted under acidic, basic, oxidative, thermal, and photolytic stress conditions as per the International Council for Harmonisation (ICH) guidelines. This note provides detailed protocols for the stress testing and the analytical method, along with a summary of the validation data.
Introduction
Vildagliptin is a potent oral anti-diabetic agent that is synthesized as a single (2S)-enantiomer. The (2R)-enantiomer is considered a chiral impurity and its levels need to be controlled and monitored throughout the drug product's lifecycle. A stability-indicating assay is essential to understand how the this compound impurity degrades over time under various environmental conditions, which could impact the safety and efficacy of the final drug product. This study aimed to develop and validate a specific and robust stability-indicating HPLC method for this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A validated RP-HPLC method was established for the separation and quantification of this compound and its degradation products. A chiral stationary phase is critical for resolving the (2R) and (2S) enantiomers.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with UV/Vis Detector |
| Column | Chiralcel OD-RH (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 20 mM Borate Buffer (pH 9.0) : Acetonitrile (50:50, v/v) with 0.1% Triethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Standard Stock Solution of this compound: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (Mobile Phase) to obtain a concentration of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the diluent to achieve a final concentration of 50 µg/mL.
-
Sample Preparation: Prepare the sample containing this compound to a nominal concentration of 50 µg/mL in the diluent.
Forced Degradation Studies
Forced degradation studies were performed on a 1 mg/mL solution of this compound in methanol.
-
Acidic Degradation: To 2 mL of the stock solution, add 3 mL of 1 M HCl and heat at 80°C for 3 hours. Cool and neutralize with 1 M NaOH.
-
Basic Degradation: To 2 mL of the stock solution, add 3 mL of 0.1 M NaOH and keep at room temperature for 3 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: To 2 mL of the stock solution, add 2 mL of 3% H₂O₂ and keep at room temperature for 1 hour.
-
Neutral Hydrolysis: Dissolve 10 mg of this compound in 10 mL of water and reflux for 6 hours.
-
Thermal Degradation: Expose the solid powder of this compound in a hot air oven at 105°C for 30 minutes.
-
Photolytic Degradation: Expose the solid powder of this compound to UV light (254 nm) in a photostability chamber for 24 hours.
After degradation, the solutions were diluted with the mobile phase to a final concentration of 50 µg/mL before injection into the HPLC system.
Results and Discussion
Method Validation Summary
The developed analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity Range | 10 - 60 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.11 - 101.16% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.025 µg/mL |
| Limit of Quantitation (LOQ) | 0.054 µg/mL |
Forced Degradation Results
The forced degradation studies indicated that this compound is susceptible to degradation under acidic, basic, and oxidative conditions, while it remained relatively stable under thermal and photolytic stress. The HPLC method was able to adequately separate the main peak of this compound from all the degradation products and from the (2S)-enantiomer.
Table 3: Summary of Forced Degradation Results
| Stress Condition | Number of Major Degradants | % Degradation of this compound |
| Acidic (1 M HCl, 80°C, 3h) | 1 | ~15% |
| Basic (0.1 M NaOH, RT, 3h) | 3 | ~20% |
| Oxidative (3% H₂O₂, RT, 1h) | 5 | ~25% |
| Neutral Hydrolysis (Reflux, 6h) | 1 | ~5% |
| Thermal (105°C, 30 min) | No significant degradation | < 2% |
| Photolytic (UV, 24h) | No significant degradation | < 2% |
Visualizations
Caption: Workflow for the development of a stability-indicating assay.
Caption: Forced degradation pathways of this compound.
Conclusion
A specific, accurate, and precise stability-indicating RP-HPLC method for the determination of this compound has been successfully developed and validated. The method is capable of separating the (2R)-enantiomer from its counter-enantiomer and all degradation products formed under various stress conditions. This method is suitable for routine quality control and stability studies of this compound in bulk drug and pharmaceutical formulations.
References
Application Notes & Protocols: Experimental Design for Pharmacokinetic Studies of (2R)-Vildagliptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. It is administered as the (2S)-enantiomer, which is the pharmacologically active form (eutomer). The manufacturing process, however, may result in the presence of the inactive (2R)-enantiomer (distomer) as a chiral impurity. Regulatory guidelines necessitate the characterization of the pharmacokinetic profiles of both enantiomers to assess potential risks associated with the distomer, such as different absorption, distribution, metabolism, excretion (ADME) properties, or potential for in vivo chiral inversion.[1][2][3]
These application notes provide a comprehensive framework and detailed protocols for designing and executing pharmacokinetic studies for (2R)-Vildagliptin. The goal is to determine its exposure, clearance, and metabolic fate relative to the active (2S)-enantiomer.
Vildagliptin's Mechanism of Action
Vildagliptin inhibits the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[4][5] By preventing this degradation, vildagliptin enhances the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.
Caption: Vildagliptin's DPP-4 inhibition pathway.
Bioanalytical Method: Enantioselective Quantification
A validated, stereospecific bioanalytical method is the cornerstone for any pharmacokinetic study of a chiral drug. A chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for its high sensitivity and selectivity in biological matrices.
Protocol: Chiral LC-MS/MS Method for Vildagliptin Enantiomers
Objective: To develop and validate a method for the simultaneous quantification of (2S)-Vildagliptin and this compound in plasma.
1. Materials and Reagents:
-
Reference standards: (2S)-Vildagliptin, this compound
-
Internal Standard (IS): Sitagliptin or a stable isotope-labeled Vildagliptin
-
Solvents: HPLC-grade acetonitrile (ACN), methanol, n-hexane, ethanol.
-
Additives: Diethylamine (DEA) or Triethylamine (TEA)
-
Reagents: Formic acid, ammonium formate, borax buffer.
-
Water: Ultrapure water
2. Chromatographic Conditions (Example):
-
Column: Chiralcel OD-RH (250 mm × 4.6 mm, 5 µm) or Lux Cellulose-2. These polysaccharide-based columns are effective for separating Vildagliptin enantiomers.
-
Mobile Phase: A mixture of 20 mM borate buffer (pH 9.0), ACN, and 0.1% TEA (50:50:0.1, v/v/v). Gradient or isocratic elution can be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-45°C.
-
Injection Volume: 10 µL.
-
Detector Wavelength (UV): 210 nm for initial development, if needed.
3. Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Vildagliptin (Quantifier/Qualifier): To be determined by direct infusion of standards.
-
Internal Standard: To be determined by direct infusion.
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
4. Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 20 µL of IS working solution, vortex, and then add 300 µL of ACN.
-
Centrifugation: Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.
-
Collection: Transfer the supernatant to a clean vial and inject it into the LC-MS/MS system.
5. Validation:
-
The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term).
In Vitro Pharmacokinetic Profiling
In vitro assays provide initial estimates of the ADME properties of this compound.
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To assess the rate of metabolism of this compound compared to (2S)-Vildagliptin. Vildagliptin's primary elimination pathway is hydrolysis, not significantly involving cytochrome P450 (CYP) enzymes.
1. Incubation:
-
Prepare an incubation mixture containing HLM (0.5 mg/mL), NADPH regenerating system (if assessing CYP contribution), and phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding this compound or (2S)-Vildagliptin (final concentration 1 µM).
-
Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
2. Reaction Quenching:
-
Stop the reaction by adding an equal volume of ice-cold ACN containing the internal standard.
3. Sample Analysis:
-
Centrifuge to pellet the protein.
-
Analyze the supernatant using the validated LC-MS/MS method to measure the disappearance of the parent compound.
4. Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Protocol: Plasma Protein Binding (PPB)
Objective: To determine the extent to which this compound binds to plasma proteins. The racemate is known to have low protein binding (9.3%).
1. Method: Rapid Equilibrium Dialysis (RED).
-
Add plasma (human, rat) to one chamber of the RED device and the test compound ((2R)- or (2S)-Vildagliptin) to the other, separated by a semi-permeable membrane.
-
Incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
After incubation, collect samples from both the buffer and plasma chambers.
-
Analyze the concentrations in both chambers using LC-MS/MS.
2. Calculation:
-
Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).
In Vivo Pharmacokinetic Study Design
An in vivo study is essential to understand the complete pharmacokinetic profile. A crossover design is often employed to minimize inter-animal variability.
Protocol: Single-Dose Pharmacokinetic Study in Rats
Objective: To compare the pharmacokinetic profiles of this compound and (2S)-Vildagliptin following oral (PO) and intravenous (IV) administration.
1. Study Design:
-
Animals: Male Sprague-Dawley rats (n=5 per group).
-
Design: A full crossover design where each animal receives a single dose of (2S)-Vildagliptin and, after a washout period of 1 week, a single dose of this compound. Separate groups will be used for PO and IV routes.
-
Dosing:
-
IV: 2 mg/kg via tail vein injection.
-
PO: 10 mg/kg via oral gavage.
-
-
Formulation: Prepare solutions in an appropriate vehicle (e.g., saline for IV, 0.5% methylcellulose for PO).
2. Sample Collection:
-
Collect sparse blood samples (approx. 100 µL) from the tail vein into EDTA-coated tubes at pre-dose and at various time points post-dose.
-
IV Sampling: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
PO Sampling: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
3. Sample Processing:
-
Centrifuge blood at 4,000 rpm for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until bioanalysis.
4. Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) with software like Phoenix® WinNonlin® to calculate key PK parameters.
-
Parameters include Cmax, Tmax, AUC, t½, clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).
Caption: General workflow for preclinical pharmacokinetic assessment.
Data Presentation
Quantitative data should be summarized in clear, concise tables to facilitate direct comparison between the two enantiomers.
Table 1: Comparative In Vitro Pharmacokinetic Parameters
| Parameter | (2S)-Vildagliptin | This compound |
| Metabolic Stability (HLM) | ||
| Half-Life (t½, min) | > 60 | [Experimental Data] |
| Intrinsic Clearance (CLint, µL/min/mg) | < 10 | [Experimental Data] |
| Plasma Protein Binding | ||
| Fraction Unbound (fu, human) | ~0.907 | [Experimental Data] |
| Fraction Unbound (fu, rat) | [Experimental Data] | [Experimental Data] |
Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats (Mean ± SD)
| Parameter | Route | (2S)-Vildagliptin | This compound |
| Cmax (ng/mL) | IV | [Data] | [Data] |
| PO | [Data] | [Data] | |
| Tmax (h) | PO | [Data] | [Data] |
| AUC(0-inf) (ng·h/mL) | IV | [Data] | [Data] |
| PO | [Data] | [Data] | |
| Half-Life (t½) (h) | IV | ~1.5 - 2.5 | [Data] |
| PO | ~1.5 - 2.5 | [Data] | |
| Clearance (CL) (L/h/kg) | IV | [Data] | [Data] |
| Volume of Distribution (Vd) (L/kg) | IV | [Data] | [Data] |
| Bioavailability (F%) | PO | ~85% | [Data] |
(Note: Literature values for the racemate are provided for context; the study aims to generate specific data for each enantiomer.)
Preclinical Decision Framework
The data generated from these studies will inform a decision on the safety profile of the (2R)-enantiomer. The key consideration is whether the exposure (AUC) and persistence (half-life) of the distomer are sufficiently low to preclude off-target toxicity or other adverse effects.
Caption: Logic for preclinical go/no-go decisions.
References
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tsijournals.com [tsijournals.com]
- 5. Pharmacokinetics and pharmacodynamics of vildagliptin in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Mobile Phase for Vildagliptin Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the baseline separation of Vildagliptin enantiomers using High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
1. What are the most common chiral stationary phases (CSPs) for Vildagliptin enantiomer separation?
Polysaccharide-based chiral stationary phases are widely used and have shown excellent performance for separating Vildagliptin enantiomers. Columns such as those based on cellulose or amylose derivatives are frequently reported. For example, a cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel OD-RH) and a cellulose tris(3-chloro-4-methylphenylcarbamate) column (e.g., Lux Cellulose-2) have been successfully employed.[1][2][3] Another effective option is a cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel (e.g., Chiralpak IC).[4]
2. What are typical starting mobile phase compositions for Vildagliptin enantiomer separation?
The choice of mobile phase is highly dependent on the selected chiral stationary phase and the mode of chromatography (Normal Phase, Reversed-Phase, or Polar Organic Mode).
-
Reversed-Phase: A common starting point is a mixture of an aqueous buffer and an organic modifier. For instance, a mobile phase consisting of 20 mM borax buffer (pH 9.0) and acetonitrile in a 50:50 (v/v) ratio with 0.1% triethylamine (TEA) has been used with a Chiralcel OD-RH column.[1] Another reversed-phase method utilizes methanol, water, and diethylamine (DEA) in an 80:20:0.2 (v/v/v) ratio with a Lux Cellulose-2 column.
-
Normal-Phase: A typical mobile phase consists of a non-polar solvent like n-heptane or n-hexane, a polar organic solvent such as ethanol or methanol, and a basic additive. A reported composition is n-heptane, ethanol, methanol, and ammonia in a ratio of 60:35:5:0.04 (v/v/v/v).
-
Polar Organic Mode: This mode often uses polar organic solvents. For example, a mobile phase of ethanol and diethylamine (100:0.1, v/v) has been successfully used with a Chiralpak IC column.
3. What is the role of basic additives like triethylamine (TEA) or diethylamine (DEA) in the mobile phase?
Basic additives such as TEA or DEA are crucial for improving peak shape and resolution, especially for basic compounds like Vildagliptin. They work by minimizing undesirable interactions between the basic analyte and any acidic sites on the stationary phase, thereby reducing peak tailing and improving chromatographic efficiency. The addition of TEA has been shown to significantly increase resolution.
4. What detection wavelength is appropriate for Vildagliptin analysis?
Vildagliptin can be monitored at a wavelength of 210 nm. This wavelength provides good sensitivity for the detection of both enantiomers.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor or no separation of enantiomers | Inappropriate chiral stationary phase (CSP). | Screen different types of polysaccharide-based CSPs (e.g., cellulose vs. amylose derivatives). The Chiralcel OD-RH and Lux Cellulose-2 have shown good results. |
| Sub-optimal mobile phase composition. | Adjust the ratio of the organic modifier to the aqueous buffer. For reversed-phase, you can try varying the acetonitrile or methanol concentration. For normal-phase, alter the alcohol content. | |
| Incorrect mobile phase pH. | The pH of the buffer can significantly impact the ionization state of Vildagliptin and its interaction with the CSP. For a borax buffer, a pH of 9.0 has been shown to be effective. | |
| Poor peak shape (e.g., tailing) | Secondary interactions with the stationary phase. | Introduce or increase the concentration of a basic additive like triethylamine (TEA) or diethylamine (DEA) in the mobile phase. Concentrations around 0.1% are a good starting point. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Long retention times | Mobile phase is too weak (low elution strength). | Increase the proportion of the organic modifier in a reversed-phase system. In a normal-phase system, increase the proportion of the polar solvent (e.g., ethanol). |
| Low flow rate. | Increase the flow rate. A typical flow rate is around 1.0 mL/min, but this can be optimized. | |
| Irreproducible retention times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection. |
| Fluctuation in column temperature. | Use a column oven to maintain a constant and controlled temperature. A temperature of 25°C or 35°C is often used. | |
| Mobile phase instability. | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
Experimental Protocols
Below are detailed methodologies for two successful HPLC separations of Vildagliptin enantiomers.
Method 1: Reversed-Phase HPLC
This method was developed for the enantiomeric separation of Vildagliptin using an Ultra-Fast Liquid Chromatography (UFLC) system.
| Parameter | Condition |
| Chromatographic System | Shimadzu LC-20 AD UFLC system with UV detector |
| Column | Chiralcel OD-RH, tris(3,5-dimethyl phenyl carbamate), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM Borax buffer (pH 9.0 ± 0.05), Acetonitrile, and 0.1% Triethylamine (50:50:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Mobile Phase Preparation: To prepare the 20 mM Borax buffer, accurately weigh 3.81 grams of borax and dissolve it in 500 mL of ultrapure water. Adjust the pH to 9.0 ± 0.05 with 0.1% triethylamine. The final mobile phase is prepared by mixing the buffer and acetonitrile in the specified ratio and degassing using an ultrasonic bath.
Method 2: Normal-Phase HPLC
This method is described in a patent for the detection of Vildagliptin enantiomers.
| Parameter | Condition |
| Chromatographic System | High-Performance Liquid Chromatography system |
| Column | Polysaccharide derivative normal phase coating type chiral chromatographic column |
| Mobile Phase | n-heptane, ethanol, methanol, and ammonia (60:35:5:0.04, v/v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Elution Mode | Isocratic |
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of Vildagliptin enantiomers.
Caption: A logical workflow for troubleshooting poor separation of Vildagliptin enantiomers.
References
- 1. Validated Chiral Ultra Fast Liquid Chromatographic Method for Quantitative Analysis of Enantiomeric Vildagliptin [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of enantiomeric and organic impurities of vildagliptin on a cellulose tris(3-chloro-4-methylphenylcarbamate) column under revered-phase conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
Troubleshooting poor peak shape and resolution in Vildagliptin chiral chromatography
Welcome to the technical support center for Vildagliptin chiral chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with poor peak shape and resolution during the enantiomeric separation of Vildagliptin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: I am not seeing any separation of the Vildagliptin enantiomers. What are the likely causes?
A1: A complete lack of separation is often due to fundamental issues with the chromatographic system setup. Here are the primary factors to investigate:
-
Incorrect Chiral Stationary Phase (CSP): Vildagliptin enantiomers require a specific type of chiral column for separation. Polysaccharide-based CSPs are commonly used. For instance, initial trials on a Chiralcel OJ-RH column with a mobile phase of 20 mM borax buffer and acetonitrile (50:50) showed no separation.[1][2] Successful separations have been achieved on columns like Chiralcel OD-RH, Chiralpak IC, and Lux-Cellulose-2.[1][2][3]
-
Inappropriate Mobile Phase Composition: The mobile phase must contain an appropriate organic modifier and often a basic additive to facilitate chiral recognition. A simple mobile phase of n-Heptane:ethanol (90:10 v/v) on a Chiralpak AD-H column resulted in poor resolution.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion and a lack of separation. It is always best to dissolve the sample in the mobile phase itself.
Q2: My peaks are broad and show significant tailing. How can I improve the peak shape?
A2: Poor peak shape, such as broadness and tailing, can compromise resolution and accuracy. Consider the following adjustments:
-
Addition of a Basic Additive: Vildagliptin is a basic compound. The addition of a basic additive to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA), is crucial for improving peak symmetry. Adding 0.1% TEA to the mobile phase has been shown to significantly improve peak symmetry and resolution. The interaction between the basic compound and the packing material can cause tailing, and the additive helps to mitigate this.
-
Mobile Phase pH: The pH of the aqueous portion of the mobile phase can influence the ionization state of Vildagliptin and its interaction with the stationary phase. For a borax buffer, a pH of 9.0 ± 0.05 has been used effectively.
-
Flow Rate Optimization: A very high or very low flow rate can lead to peak broadening. A flow rate of 1.0 mL/min is commonly reported for successful separations on a 4.6 mm ID column. However, a lower flow rate of 0.5 mL/min has also been used effectively with a different column and mobile phase.
-
Column Temperature: Maintaining a consistent and optimized column temperature can improve peak shape. A temperature of 25°C is a good starting point.
Q3: The resolution between my enantiomer peaks is less than the required 1.5. What steps can I take to improve it?
A3: Inadequate resolution is a common challenge. Here are several parameters you can adjust to enhance the separation between the enantiomers:
-
Optimize Mobile Phase Composition: The ratio of the organic modifier to the aqueous buffer is a critical factor. For a Chiralcel OD-RH column with a borax buffer and acetonitrile (ACN), a 50:50 (v/v) ratio with 0.1% TEA has yielded a resolution of 4.66. Experimenting with slight variations in this ratio can fine-tune the resolution.
-
Change the Organic Modifier: Different organic modifiers can alter the selectivity. Successful separations have been achieved with mobile phases containing ethanol or methanol in addition to acetonitrile.
-
Adjust the Column Temperature: Temperature can have a significant impact on chiral recognition. While some methods use ambient temperature, others specify a controlled temperature, such as 25°C or 45°C. It is recommended to study the effect of temperature in a range (e.g., 23°C to 27°C) to find the optimum for your specific method.
-
Decrease the Flow Rate: Reducing the flow rate can sometimes lead to better resolution, although it will increase the analysis time.
Quantitative Data Summary
The following tables summarize key quantitative data from successful Vildagliptin chiral separation experiments.
Table 1: Successful Chiral Stationary Phases for Vildagliptin Separation
| Chiral Stationary Phase (CSP) | Column Dimensions | Particle Size | Manufacturer |
| Chiralcel OD-RH | 250 mm x 4.6 mm | 5 µm | Daicel |
| Chiralpak IC | 250 mm x 4.6 mm | 5 µm | Daicel |
| Lux-Cellulose-2 | Not Specified | Not Specified | Phenomenex |
Table 2: Optimized Chromatographic Conditions for Vildagliptin Enantiomeric Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Chiral Column | Chiralcel OD-RH | Chiralpak IC | Lux-Cellulose-2 |
| Mobile Phase | 20 mM Borax Buffer (pH 9.0 ± 0.05):ACN:TEA (50:50:0.1, v/v/v) | Ethanol:DEA (100:0.1, v/v) | Methanol:Water:DEA (80:20:0.2, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 0.45 mL/min |
| Temperature | 25°C | 25°C | 45°C |
| Detection Wavelength | 210 nm | 210 nm | 215 nm |
| Resolution (Rs) | 4.66 | 4.0 | Baseline Separation |
| Reference |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Chiral UFLC Method for Enantiomeric Separation of Vildagliptin
-
Instrumentation: A Shimadzu LC-20 AD Ultra-fast Liquid Chromatography (UFLC) system with a binary pump and UV detector was used.
-
Chromatographic Column: Chiralcel OD-RH (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase Preparation:
-
Prepare a 20 mM borax buffer by dissolving 3.81 grams of borax in 500 mL of ultrapure water.
-
Adjust the pH of the buffer solution to 9.0 ± 0.05 with 0.1% triethylamine (TEA).
-
The final mobile phase is a mixture of the borax buffer, acetonitrile (ACN), and TEA in the ratio of 50:50:0.1 (v/v/v).
-
Degas the mobile phase using an ultrasonic bath before use.
-
-
Standard Solution Preparation:
-
Accurately weigh 50 mg of Vildagliptin standard and dissolve it in HPLC grade methanol in a 50 mL volumetric flask to get a concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 25°C.
-
Injection volume: 20 µL.
-
Detection wavelength: 210 nm.
-
-
Expected Outcome: This method should provide a resolution of approximately 4.66 between the R- and S-enantiomers of Vildagliptin, with retention times of about 5.2 min and 7.2 min, respectively.
Visual Troubleshooting Workflows
The following diagrams, generated using Graphviz, illustrate logical workflows for troubleshooting common issues in Vildagliptin chiral chromatography.
Caption: Troubleshooting workflow for poor peak shape.
Caption: Troubleshooting workflow for poor resolution.
References
Strategies to minimize on-column degradation of (2R)-Vildagliptin during analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize the on-column degradation of (2R)-Vildagliptin during HPLC analysis. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).
Troubleshooting Guide: On-Column Degradation of this compound
This guide addresses specific issues that may indicate on-column degradation of this compound during HPLC analysis.
Issue 1: Appearance of Unexpected Peaks or Shoulders on the this compound Peak
-
Question: I am observing unexpected peaks, especially near the main this compound peak, that are not present in my initial sample solution. Could this be on-column degradation?
-
Answer: Yes, the appearance of new peaks during an HPLC run is a classic sign of on-column degradation. Vildagliptin is susceptible to degradation under certain conditions, which can be exacerbated by the chromatographic environment. The primary degradation pathways for Vildagliptin include hydrolysis (acidic and basic) and oxidation.[1][2][3] On-column, this can be triggered by the mobile phase pH, temperature, or interactions with the stationary phase.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Vildagliptin is known to degrade in both acidic and basic conditions.[1][3] If your mobile phase is at a pH extreme, consider adjusting it to a more neutral range (pH 6-7.5) where Vildagliptin exhibits greater stability.
-
Temperature Control: Elevated column temperatures can accelerate degradation. Try reducing the column temperature to ambient or slightly above (e.g., 25-30°C).
-
Mobile Phase Degassing: Dissolved oxygen in the mobile phase can promote oxidative degradation. Ensure your mobile phase is thoroughly degassed and consider using an in-line degasser.
-
Stationary Phase Interaction: Highly acidic residual silanols on silica-based columns can catalyze degradation. Consider using an end-capped column or a column with a different stationary phase chemistry (e.g., a polymer-based or hybrid silica column).
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting) of the this compound Peak
-
Question: My this compound peak is showing significant tailing. I've ruled out common causes like column overload and extra-column volume. Could this be related to on-column degradation?
-
Answer: Yes, poor peak shape, particularly tailing, can be an indicator of on-column degradation. This can occur if the degradation process is slow relative to the peak elution time, leading to a continuous "bleed" of the degradant from the main peak. For amine-containing compounds like Vildagliptin, interactions with active sites on the stationary phase can also cause tailing and potentially contribute to degradation.
-
Troubleshooting Steps:
-
Mobile Phase Additives: The addition of a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can help to mask active silanol groups on the stationary phase, improving peak shape and potentially reducing degradation.
-
Lower Ionic Strength Buffer: High concentrations of certain buffer salts can sometimes promote on-column reactions. If applicable, try reducing the buffer concentration while ensuring adequate pH control.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting in a solvent that is too strong can cause peak distortion, while a solvent that is too weak might lead to on-column precipitation and subsequent degradation.
-
-
Issue 3: Irreproducible Retention Times and Peak Areas
-
Question: I'm seeing significant variability in the retention time and peak area of this compound across multiple injections. What could be the cause?
-
Answer: Irreproducible results can be a symptom of ongoing on-column degradation. If the extent of degradation varies between injections, it will lead to fluctuations in the amount of intact analyte detected, affecting peak area. Changes in the column's surface chemistry due to degradation can also alter retention times.
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can lead to a drifting baseline and shifting retention times.
-
Guard Column: Use a guard column to protect the analytical column from strongly retained impurities in the sample that might contribute to on-column degradation over time.
-
System Check: Rule out any issues with the HPLC system itself, such as pump malfunctions or leaks, that could cause flow rate or mobile phase composition variability.
-
-
Frequently Asked Questions (FAQs)
1. What are the known degradation products of Vildagliptin?
Forced degradation studies have identified several degradation products of Vildagliptin under acidic, basic, and oxidative stress conditions. The main degradation pathways involve hydrolysis of the amide bond and the nitrile group. Some of the identified degradants include the corresponding carboxylic acid and amide derivatives.
2. What is the optimal pH range for the analysis of this compound to minimize on-column degradation?
Based on forced degradation studies, Vildagliptin is most stable in the near-neutral pH range. Therefore, for HPLC analysis, a mobile phase pH between 6.0 and 7.5 is recommended to minimize the risk of acid or base-catalyzed on-column hydrolysis.
3. Can the choice of chiral stationary phase influence the on-column stability of this compound?
Yes, the nature of the chiral stationary phase (CSP) can impact analyte stability. Polysaccharide-based CSPs are widely used for chiral separations and their surface chemistry can vary. It is advisable to screen different types of chiral columns (e.g., cellulose-based vs. amylose-based) to find one that provides good separation with minimal degradation. The use of basic additives in the mobile phase, such as diethylamine, is often beneficial for the separation of basic compounds like Vildagliptin on polysaccharide-based CSPs and can also help to passivate the stationary phase.
4. Are there any specific mobile phase additives that can help stabilize this compound on-column?
While there is no single "stabilizing agent" for on-column use, certain additives can create a more favorable environment. As mentioned, basic modifiers like TEA or DEA can improve peak shape and reduce interactions with active sites. Using a buffer with adequate capacity in the optimal pH range (6.0-7.5) is crucial for maintaining a stable pH environment on the column.
5. How can I confirm that the unexpected peaks I am seeing are due to on-column degradation and not present in the original sample?
To confirm on-column degradation, you can perform the following experiments:
-
Vary Injection Volume: If the relative area of the suspected degradation peak increases with increasing residence time on the column (which can be simulated by a lower flow rate), it is likely an on-column degradant.
-
Analyze at Different Temperatures: A significant increase in the degradant peak area at higher column temperatures would strongly suggest on-column degradation.
-
Spike with a Known Degradant: If a reference standard for a potential degradation product is available, spiking the sample can help to confirm its identity.
-
LC-MS Analysis: Collecting the peak of interest and analyzing it by mass spectrometry can help to identify its structure and confirm if it is a degradation product of Vildagliptin.
Data Presentation
Table 1: Summary of Vildagliptin Degradation under Forced Conditions
| Stress Condition | Reagent | Temperature | Duration | Degradation (%) | Key Degradation Products Identified |
| Acidic Hydrolysis | 1M HCl | 70°C | 210 min | ~85% | Carboxylic acid derivative |
| Basic Hydrolysis | 1M NaOH | 23°C | 240 min | ~84% | Amide and carboxylic acid derivatives |
| Oxidative | 3% H₂O₂ | 23°C | 180 min | ~87% | Oxidized derivatives |
Data synthesized from forced degradation studies. Note that these conditions are much harsher than typical HPLC conditions and are intended to identify potential degradation pathways.
Experimental Protocols
Protocol 1: Recommended HPLC Method for Stable Analysis of this compound
This protocol is a starting point for developing a stable HPLC method for the analysis of this compound, focusing on minimizing on-column degradation.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with UV or DAD detector.
-
In-line degasser.
-
Column thermostat.
-
-
Chromatographic Conditions:
-
Column: A modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point for achiral analysis. For chiral analysis, a polysaccharide-based chiral stationary phase such as Chiralpak IC is recommended.
-
Mobile Phase:
-
A: 20 mM Ammonium acetate buffer, pH 7.0
-
B: Acetonitrile
-
-
Gradient: A gradient elution may be necessary to separate this compound from its impurities. A typical starting gradient could be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile phase A or a mixture of water and acetonitrile that is weaker than the initial mobile phase composition.
-
-
Procedure:
-
Prepare the mobile phase and degas thoroughly.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Prepare the sample solution in the chosen diluent.
-
Inject the sample and acquire the chromatogram.
-
Visualizations
Caption: Major degradation pathways of Vildagliptin under stress conditions.
Caption: Troubleshooting workflow for on-column degradation of this compound.
References
Improving the yield and purity of (2R)-Vildagliptin in laboratory synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (2R)-Vildagliptin during laboratory synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for Vildagliptin synthesis is low. What are the critical steps I should re-evaluate?
A1: Low overall yield in Vildagliptin synthesis can stem from inefficiencies in multiple stages. Key areas to focus on include:
-
Synthesis of the Chloroacetyl Pyrrolidine Intermediate: The N-acylation of L-proline or its derivatives is a crucial step. Incomplete reactions or side reactions can significantly lower the yield. Ensure anhydrous conditions are maintained, as the presence of water can lead to unwanted byproducts. An extension of reaction time during the N-acylation of L-proline with chloroacetyl chloride in refluxing THF to 2.5 hours can improve the yield to approximately 90%.
-
Conversion to the Nitrile: The dehydration of the amide to a nitrile is another critical step. The choice of dehydrating agent and reaction conditions are paramount.
-
Condensation with 3-amino-1-adamantanol: The final condensation step is prone to the formation of impurities, which can complicate purification and reduce the isolated yield of the desired product. The reaction should be monitored closely to ensure complete consumption of the starting materials. Using potassium carbonate and potassium iodide in 2-butanone at reflux for 4 hours can yield the final product.
Q2: I am observing a significant amount of the disubstitution impurity in my final product. How can I minimize its formation and remove it?
A2: The formation of a disubstitution product is a common issue. To address this:
-
Minimizing Formation: Carefully control the stoichiometry of the reactants in the final condensation step. A slow, controlled addition of the chloroacetyl pyrrolidine intermediate to the reaction mixture containing 3-amino-1-adamantanol can help minimize the formation of this impurity.
-
Removal during Purification: Recrystallization is an effective method for removing the disubstitution impurity. A purification process using tetrahydrofuran for recrystallization can reduce the disubstitution product content to less than 0.1%, achieving a final Vildagliptin purity of over 99.8%.[1]
Q3: What are the most effective methods for purifying crude Vildagliptin to achieve high purity (>99.5%)?
A3: Achieving high purity is critical. Consider the following methods:
-
Recrystallization: This is the most common and effective method for purifying Vildagliptin. Several solvent systems can be employed:
-
Tetrahydrofuran (THF): Effective for removing disubstitution products.[1]
-
Isopropyl Alcohol: Can be used to achieve a purity of more than 99.6%.[2]
-
Ethyl Acetate and Methanol (1:1): This mixture is also used for recrystallization to obtain colorless crystals.
-
Butanone: Another solvent that has been used for crystallization.
-
-
Silica Gel Treatment: For the removal of unreacted 3-amino-1-adamantanol, a purification method involving silica gel treatment of the crude product in a suitable solvent (such as aromatic hydrocarbons, ethers, esters, ketones, or alcohols) can be employed. This can reduce the content of this impurity to below 0.05%.
Q4: I am struggling with the synthesis of the intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. Can you suggest an optimized protocol?
A4: The synthesis of this key intermediate can be challenging. An efficient, high-yielding method starts from L-proline. The process involves the reaction of L-proline with chloroacetyl chloride in tetrahydrofuran to produce (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. This is followed by a reaction with acetonitrile in the presence of sulfuric acid to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. Optimizing the reaction conditions, such as temperature and time, is crucial for maximizing the yield.
Data Presentation: Comparison of Synthesis & Purification Methods
| Method | Key Reagents/Solvents | Reported Yield | Reported Purity | Reference |
| Synthesis Route 1 | L-proline, Chloroacetyl chloride, THF, Di-tert-butyl dicarbonate, Ammonium bicarbonate, Cyanuric chloride, 3-hydroxy-1-aminoadamantane, 2-butanone, K2CO3, KI | Overall Yield: 50.64% | 98.17% | |
| Synthesis Route 2 | L-proline, Chloroacetyl chloride, THF, Acetonitrile, Sulfuric acid, 3-aminoadamantanol | Overall Yield: 95% (for 3-aminoadamantanol intermediate) | Not specified for final product | |
| Purification Method 1 | Recrystallization from Tetrahydrofuran | 89% recovery | >99.8% (impurity <0.1%) | |
| Purification Method 2 | Silica gel treatment followed by recrystallization | Good yield | >99.95% (impurity <0.05%) | |
| Purification Method 3 | Recrystallization from Isopropyl alcohol | Not specified | >99.6% |
Experimental Protocols
Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
-
Add L-proline (10 g, 0.087 mol) to a round-bottomed flask with tetrahydrofuran (THF, 100 mL).
-
Cool the mixture to 0°C under an argon atmosphere.
-
Slowly add chloroacetyl chloride (10.0 mL, 0.132 mol).
-
Reflux the mixture with stirring for 2.5 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with water (20 mL) and stir for 20 minutes.
-
Add saturated brine (20 mL) and ethyl acetate (200 mL).
-
Collect the organic layer. The yield can be up to approximately 90%.
Protocol 2: Synthesis of Vildagliptin via Condensation
-
In a reactor, add dry tetrahydrofuran (THF).
-
Add 3-amino-1-adamantanol, potassium carbonate, and potassium iodide.
-
Cool the mixture to <0°C with mechanical stirring.
-
Add (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine.
-
After reacting for 1.5-2.5 hours, warm the mixture to 10°C and continue stirring.
-
Upon reaction completion, perform work-up.
-
Dissolve the crude product in butanone and crystallize.
-
Further purify by dissolving the crude product in isopropanol to obtain pure Vildagliptin.
Protocol 3: Purification of Vildagliptin by Recrystallization
-
Add crude Vildagliptin (containing 0.5%~1% of the disubstitution impurity) to tetrahydrofuran (7-20 mL/g).
-
Heat the mixture to 65-70°C and reflux for 2 hours.
-
Filter the solution while hot and collect the filtrate.
-
Cool the filtrate to 0-5°C and stir slowly to induce crystallization for 3-4 hours.
-
Filter the crystals and wash the filter cake with cold tetrahydrofuran.
-
Dry the purified Vildagliptin under vacuum. This method can yield Vildagliptin with a purity of >99.8%.
Visualizations
References
Addressing and mitigating matrix effects in LC-MS analysis of (2R)-Vildagliptin
Technical Support Center: (2R)-Vildagliptin LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and mitigating matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and why are they a significant concern for Vildagliptin analysis in biological samples?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] For Vildagliptin analysis in biological matrices like plasma or urine, endogenous components such as phospholipids, salts, and proteins can co-elute and interfere with the ionization process in the mass spectrometer source.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the assay.[3][4] Given the therapeutic potency of Vildagliptin, accurate quantification at low concentrations is critical, making the mitigation of matrix effects paramount.
Q2: My Vildagliptin signal is inconsistent and shows significant suppression in plasma samples compared to the standard in a neat solution. What are the likely causes and how can I troubleshoot this?
A2: This is a classic sign of ion suppression due to matrix effects. The primary causes are often insufficient sample cleanup or suboptimal chromatographic separation.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: The most common cause is the presence of phospholipids from the plasma sample. If you are using a simple protein precipitation (PPT) method, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove these interferences.
-
Optimize Chromatography: Ensure that Vildagliptin is chromatographically separated from the bulk of matrix components. Modify your gradient to better resolve the analyte from the early-eluting, unretained matrix components and late-eluting lipophilic compounds. Changing the column chemistry (e.g., from a standard C18 to one with different selectivity) can also be effective.
-
Use a Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard, such as Vildagliptin-D7. Since the SIL-IS has nearly identical chemical properties and retention time, it will experience the same degree of ion suppression or enhancement as the analyte, allowing for accurate ratio-based quantification.
-
Check for Source Contamination: A dirty ion source can exacerbate matrix effects. Perform routine cleaning and maintenance of the MS source as per the manufacturer's guidelines.
-
Q3: How do I quantitatively assess the matrix effect for my Vildagliptin assay?
A3: The most widely accepted method is the post-extraction spike technique. This involves comparing the peak area of Vildagliptin spiked into an extracted blank matrix (Set B) with the peak area of Vildagliptin in a clean, neat solution (Set A) at the same concentration.
The Matrix Factor (MF) is calculated as follows: MF = (Peak Area in Extracted Blank Matrix) / (Peak Area in Neat Solution)
-
An MF value of 1 (or 100%) indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
This should be tested using at least six different lots of blank matrix to assess variability.
Q4: Which sample preparation technique is most effective for reducing matrix effects when analyzing Vildagliptin in plasma?
A4: While protein precipitation (PPT) with acetonitrile is fast and simple, it is often insufficient for completely removing phospholipids, a major source of matrix effects.
-
Liquid-Liquid Extraction (LLE): Using a solvent like ethyl acetate can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): This is generally considered the most effective technique for minimizing matrix effects. SPE cartridges, particularly those with mixed-mode or polymeric sorbents, can be highly selective in retaining Vildagliptin while washing away interfering matrix components.
Q5: What are the ideal LC-MS/MS parameters for Vildagliptin analysis?
A5: Vildagliptin ionizes well in positive electrospray ionization (ESI) mode.
-
Parent Ion (Q1): m/z 304.2 or 304.4
-
Product Ion (Q3): A common and stable fragment is m/z 154.0 or 154.1. Other fragments like m/z 180 have also been reported.
-
Internal Standard (Vildagliptin-D7): Q1: m/z 311.1, Q3: m/z 161.1
-
Mobile Phase: A combination of acetonitrile or methanol with an aqueous buffer containing ammonium acetate or ammonium formate is typical. For example, acetonitrile and 2 mM ammonium acetate (90:10 v/v) has been used successfully.
-
Column: A C18 column is commonly used.
Quantitative Data Summary
The following tables summarize typical quantitative data from validated bioanalytical methods for Vildagliptin, showcasing acceptable performance metrics.
Table 1: Representative Matrix Effect and Recovery Data for this compound
| Parameter | Low QC (≈5 ng/mL) | High QC (≈350 ng/mL) | Acceptance Criteria |
| Matrix Factor (MF) | 0.98 - 1.06 | 0.97 - 1.04 | 0.85 - 1.15 |
| Recovery (%) | 88.5% | 91.2% | Consistent, precise, and reproducible |
| IS-Normalized MF (CV%) | ≤ 4.5% | ≤ 3.8% | ≤ 15% |
Data compiled and represented from typical values reported in bioanalytical literature.
Table 2: Representative Precision and Accuracy Data for this compound
| QC Level | Concentration (ng/mL) | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1.57 | ≤ 9.6% | ≤ 11.7% | -4.0% to +2.3% |
| Low (LQC) | 4.87 | ≤ 6.5% | ≤ 8.1% | -2.7% to +5.1% |
| Medium (MQC) | 155.21 | ≤ 4.2% | ≤ 5.5% | -1.5% to +3.0% |
| High (HQC) | 337.35 | ≤ 3.8% | ≤ 4.9% | -2.8% to +1.8% |
LLOQ: Lower Limit of Quantification. Data adapted from published methods.
Detailed Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of internal standard working solution (e.g., Vildagliptin-D7 at 250 ng/mL).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute to ensure complete mixing.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Representative LC-MS/MS Operating Conditions
| Parameter | Condition |
| LC System | Shimadzu LC-20AD or equivalent |
| Column | Betasil C18 (50 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : 2 mM Ammonium Acetate (90:10 v/v) |
| Flow Rate | 0.35 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2 µL |
| MS System | API 4000 or equivalent |
| Ionization Mode | ESI Positive |
| MRM Transitions | Vildagliptin: 304.2 → 154.0; IS (Repaglinide): 453.3 → 230.3 |
| Dwell Time | 200 ms |
| Source Temp | 500°C |
| IonSpray Voltage | 5500 V |
Visualizations
References
Welcome to the technical support center for the analysis of Vildagliptin and its related substances. This resource provides troubleshooting guidance and detailed methodologies to assist researchers, scientists, and drug development professionals in resolving common analytical challenges, with a specific focus on the co-elution of (2R)-Vildagliptin with other impurities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation important?
A1: Vildagliptin is a chiral molecule and exists as two enantiomers: (S)-Vildagliptin, which is the active pharmaceutical ingredient (API), and (R)-Vildagliptin, which is considered an enantiomeric impurity.[1][2] Regulatory authorities require strict control over the enantiomeric purity of chiral drugs, making the accurate quantification of this compound crucial.
Q2: What are the common analytical techniques for separating Vildagliptin enantiomers?
A2: The most common techniques are chiral High-Performance Liquid Chromatography (HPLC) and chiral Ultra-Fast Liquid Chromatography (UFLC).[3][4] Capillary Electrophoresis (CE) has also been shown to be effective for chiral separation. These methods typically employ a chiral stationary phase (CSP) or a chiral selector in the mobile phase or background electrolyte.
Q3: What are typical detection wavelengths for Vildagliptin and its related substances?
A3: Vildagliptin does not have a strong UV chromophore. The detection wavelength is often set in the lower UV range, typically around 210 nm, to achieve adequate sensitivity. Other reported wavelengths include 205 nm, 215 nm, and 220 nm.
Q4: What should I do if I observe peak tailing for the Vildagliptin peak?
A4: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or extra-column volume. To troubleshoot, you can try:
-
Adjusting the mobile phase pH to suppress the ionization of silanol groups on the column.
-
Using a lower sample concentration or injection volume.
-
Ensuring all tubing and connections are optimized to minimize dead volume.
-
Using a column with a highly deactivated stationary phase.
Q5: How can I confirm if two peaks are co-eluting?
A5: If you suspect co-elution, you can:
-
Examine the peak shape for any signs of asymmetry, such as shoulders or a broader-than-expected peak width.
-
If using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, perform a peak purity analysis across the peak. A non-homogenous spectrum indicates the presence of more than one component.
-
If available, a mass spectrometer (MS) detector is a powerful tool to identify if multiple mass-to-charge ratios (m/z) are present across the chromatographic peak.
Troubleshooting Guide: Resolving Co-elution of this compound
Issue: I am observing a single, asymmetric peak where I expect to see this compound and another known related substance, Impurity X. How can I resolve these two peaks?
This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound with a related substance impurity.
Step 1: Initial Assessment and Confirmation of Co-elution
Question: How do I confirm that the asymmetric peak is indeed due to co-elution?
Answer: First, visually inspect the peak for shoulders or tailing, which are often indicators of co-eluting compounds. The most definitive way to confirm co-elution is to use a detector that provides spectral information.
-
Using a DAD/PDA Detector: Perform a peak purity analysis. If the purity angle is greater than the purity threshold, it indicates that the peak is not spectrally pure and likely contains more than one compound.
-
Using a Mass Spectrometer (MS): An MS detector can identify the different mass-to-charge ratios (m/z) of the ions across the peak. If you observe the m/z for both this compound and Impurity X within the same chromatographic peak, co-elution is confirmed.
Step 2: Method Optimization Strategy
Once co-elution is confirmed, a systematic approach to method modification is necessary. The resolution (Rs) between two peaks is governed by three key factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k') .
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", margin=0.2]; edge [fontname="Arial"];
} enddot Caption: Troubleshooting workflow for resolving co-elution.
Question: Which parameter should I adjust first to improve resolution?
Answer: The most effective way to resolve co-eluting peaks is to change the selectivity (α) , which is a measure of the relative retention of the two compounds. Selectivity is influenced by the chemistry of the mobile phase and stationary phase.
Step 3: Modifying the Mobile Phase
Question: How can I change the mobile phase to improve the separation of this compound and Impurity X?
Answer:
-
Adjust pH: The ionization state of Vildagliptin and its impurities can significantly affect their retention. Systematically adjust the pH of the aqueous portion of your mobile phase. For Vildagliptin, methods have been successful with pH values ranging from acidic (e.g., pH 3.0-4.5) to basic (e.g., pH 9.0). A change in pH can alter the interaction with the stationary phase differently for each compound, thus improving selectivity.
-
Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a combination of both. The different solvent properties can alter the selectivity.
-
Modify Buffer Concentration: The concentration of the buffer in the mobile phase can influence peak shape and retention. Increasing the buffer concentration can sometimes improve peak symmetry.
Step 4: Changing the Stationary Phase
Question: If modifying the mobile phase is not sufficient, what are my options for the stationary phase?
Answer: The choice of stationary phase is critical for chiral separations. If you are not using a chiral column, it will be impossible to separate the enantiomers.
-
Select a Different Chiral Stationary Phase (CSP): There are many types of CSPs available, such as those based on cellulose or amylose derivatives. A commonly used column for Vildagliptin enantiomeric separation is the Chiralcel OD-RH. If one CSP does not provide adequate resolution, trying a different one with a different chiral selector is a powerful strategy.
-
Consider a Different Achiral Column for Related Substances: If the co-elution is between this compound and a non-enantiomeric related substance, and your primary goal is to separate the impurity from the enantiomers, a high-resolution achiral column (e.g., a C18 or C8 with a smaller particle size) might be sufficient if the mobile phase is optimized correctly.
Step 5: Adjusting Efficiency and Retention
Question: Can I improve resolution without changing the column or mobile phase chemistry?
Answer: Yes, by adjusting parameters that affect column efficiency (N) and the retention factor (k').
-
Optimize Flow Rate: Lowering the flow rate can increase column efficiency and may improve resolution, although it will increase the analysis time.
-
Adjust Column Temperature: Temperature can influence selectivity. Try adjusting the column temperature in increments of 5°C (e.g., from 25°C to 30°C or 35°C) to see if it improves separation.
-
Change Mobile Phase Strength: In reversed-phase HPLC, decreasing the amount of organic solvent in the mobile phase will increase the retention time (increase k') of both peaks. This can sometimes lead to better resolution, provided the peaks are not excessively broad.
Data and Experimental Protocols
Table 1: Example HPLC/UFLC Methods for Chiral Separation of Vildagliptin
| Parameter | Method 1: Chiral UFLC | Method 2: Chiral CE |
| Stationary/Mobile Phase | Chiralcel OD-RH (250 x 4.6 mm, 5 µm) | Fused-silica capillary |
| Mobile Phase/Buffer | 20 mM Borax buffer (pH 9.0), Acetonitrile, 0.1% Triethylamine (50:50:0.1, v/v/v) | 75 mM Acetate buffer (pH 4.5) containing 50 mM α-Cyclodextrin |
| Flow Rate/Voltage | 1.0 mL/min | 18 kV |
| Column Temperature | 25 °C | 15 °C |
| Detection Wavelength | 210 nm | 205 nm |
| Injection Volume | 20 µL | 50 mbar for 3 s |
| Retention/Migration Time | R-Vilda: ~5.2 min, S-Vilda: ~7.2 min | R-VIL followed by S-VIL, within 9 min |
| Resolution (Rs) | > 4.0 | > 2.0 |
Experimental Protocol: Chiral UFLC Method for Vildagliptin Enantiomers
This protocol is based on a validated method for the enantiomeric separation of Vildagliptin.
1. Materials and Reagents:
-
Vildagliptin reference standard (racemic and S-enantiomer)
-
Acetonitrile (HPLC grade)
-
Borax (Sodium tetraborate)
-
Triethylamine (TEA)
-
Ultrapure water
2. Chromatographic System:
-
Ultra-Fast Liquid Chromatography (UFLC) system with a UV detector
-
Chiralcel OD-RH, tris(3,5-dimethyl phenyl carbamate) column (250 mm × 4.6 mm, 5 μm)
3. Preparation of Mobile Phase:
-
Prepare a 20 mM Borax buffer by dissolving the appropriate amount of Borax in ultrapure water and adjusting the pH to 9.0 ± 0.05.
-
The mobile phase consists of a mixture of the 20 mM Borax buffer, acetonitrile, and triethylamine in the ratio of 50:50:0.1 (v/v/v).
-
Degas the mobile phase before use.
4. Standard Solution Preparation:
-
Prepare a stock solution of racemic Vildagliptin in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution to the desired concentration range (e.g., 1-12 µg/mL).
5. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25°C
-
Detection wavelength: 210 nm
-
Injection volume: 20 µL
6. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify the peaks for (R)-Vildagliptin and (S)-Vildagliptin based on their retention times (approximately 5.2 min and 7.2 min, respectively).
dot graph G { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", margin=0.2]; edge [fontname="Arial"];
} enddot Caption: General experimental workflow for Vildagliptin analysis.
References
Technical Support Center: Enhancing the Stability of (2R)-Vildagliptin in Analytical Solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of (2R)-Vildagliptin in various analytical solvents. The information is presented through troubleshooting guides and frequently asked questions to address specific experimental challenges.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of this compound in solution.
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of Vildagliptin due to solvent conditions. | Vildagliptin is susceptible to degradation in acidic, basic, and oxidative environments[1][2][3]. Ensure the pH of your analytical solvent is neutral. Avoid prolonged exposure to strong acids, bases, or oxidizing agents. Prepare solutions fresh whenever possible. |
| Contamination of the solvent or sample. | Use high-purity, HPLC-grade solvents and fresh diluents. Ensure proper cleaning and conditioning of all glassware and analytical instrumentation. | |
| Poor peak shape or tailing | Inappropriate mobile phase pH or composition. | Optimize the mobile phase. A mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate or ammonium bicarbonate) and an organic modifier (e.g., acetonitrile) is often used[4][5]. Adjusting the pH to be within 2 units of the pKa of Vildagliptin can improve peak shape. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Inconsistent assay results | Instability of Vildagliptin in the prepared solution over time. | Analyze samples immediately after preparation. If storage is necessary, keep solutions at a low temperature (e.g., 2-8 °C) and protect from light. For bioanalytical studies, the addition of a stabilizing agent like malic acid to plasma samples has been shown to prevent degradation. |
| Fluctuations in experimental conditions. | Maintain consistent temperature and pH throughout the experiment. Use a temperature-controlled autosampler. | |
| Difficulty in dissolving this compound | Low solubility in the chosen solvent. | Vildagliptin is soluble in polar organic solvents such as methanol and acetonitrile, and in aqueous buffers. If solubility is an issue, consider gentle heating or sonication. Ensure the chosen solvent is compatible with your analytical method. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound in analytical solvents?
To minimize degradation, solutions of this compound should be prepared fresh. If short-term storage is required, they should be kept at refrigerated temperatures (2-8 °C) and protected from light. For longer-term storage, consider freezing the solution, but verify the stability upon thawing. The stability of Vildagliptin is highly dependent on the solvent's pH, with neutral conditions being the most stable.
2. What are the major degradation products of Vildagliptin and under what conditions do they form?
Forced degradation studies have identified several degradation products of Vildagliptin. The primary degradation pathways are hydrolysis (acidic and basic) and oxidation.
-
Acidic Hydrolysis: Leads to the formation of a major degradant.
-
Basic Hydrolysis: Results in multiple degradation products.
-
Oxidative Degradation: Can produce several degradants.
Vildagliptin is relatively stable under thermal and photolytic stress conditions.
3. Which analytical techniques are most suitable for stability studies of this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used and effective method for quantifying Vildagliptin and its degradation products. For identification and structural elucidation of unknown degradation products, liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred technique.
4. How can I prevent the degradation of this compound during sample preparation for bioanalysis?
In biological matrices such as human plasma, enzymatic degradation can be a concern. A novel strategy to address this is the addition of malic acid to the plasma sample, which has been shown to effectively stabilize Vildagliptin.
5. Does the presence of excipients affect the stability of Vildagliptin in solution?
Yes, certain excipients can influence the stability of Vildagliptin. For instance, lactose has been reported to offer some protection in acidic conditions, while sucrose may provide better stability in alkaline conditions. It is crucial to consider the potential interactions between Vildagliptin and any excipients present in a formulation during stability testing.
Summary of Vildagliptin Degradation under Forced Conditions
The following table summarizes the degradation of Vildagliptin under various stress conditions as reported in the literature. This data, while specific to the (2S)-enantiomer, is highly indicative of the expected behavior of the (2R)-enantiomer.
| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |
| Acidic Hydrolysis | 1 M HCl at 80°C for 3-9 hours | Significant degradation with the formation of one major degradant. | |
| Basic Hydrolysis | 0.1 M NaOH at room temperature for 3 hours | Significant degradation with the formation of multiple degradants. | |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 1-7 hours | Significant degradation with the formation of several degradants. | |
| Neutral Hydrolysis | Water at 80°C for 1 hour | Minimal degradation with one major degradant observed. | |
| Thermal Degradation | Solid-state at 70°C for 3 hours | No significant degradation observed. | |
| Photolytic Degradation | UV light exposure for 24 hours | No significant degradation observed. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability in various analytical solvents.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 3 hours). After the stress period, cool the solution to room temperature and neutralize it with an appropriate amount of 1 M NaOH.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for a defined period (e.g., 3 hours). After the stress period, neutralize the solution with an appropriate amount of 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a defined period (e.g., 1 hour).
-
Control Sample: Prepare a control sample by diluting the stock solution with the same solvent used for the stress conditions without the stressor agent.
-
-
Sample Analysis:
-
Dilute the stressed and control samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
-
Chromatographic System:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
-
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
-
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Troubleshooting decision tree for unexpected peaks in Vildagliptin analysis.
References
- 1. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 2. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
Technical Support Center: Method Refinement for the Detection of Trace-Level (2R)-Vildagliptin Impurity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for the detection of trace-level (2R)-Vildagliptin impurity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analytical method development and execution for the detection of the this compound enantiomeric impurity.
Issue 1: Poor Resolution Between (S)-Vildagliptin and (R)-Vildagliptin Peaks
Q: We are observing poor or no separation between the main (S)-Vildagliptin peak and the this compound impurity peak. What are the potential causes and solutions?
A: Achieving adequate resolution between enantiomers is a common challenge in chiral chromatography. Here are several factors to investigate:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for enantiomeric separation. Polysaccharide-based columns are commonly used for vildagliptin enantiomers. If you are not achieving separation, consider screening different types of CSPs. For instance, cellulose-based columns like Lux Cellulose-2 have shown good resolution for vildagliptin enantiomers.[1][2] A Chiralpak IC column has also demonstrated excellent selectivity.[3]
-
Mobile Phase Composition: The mobile phase composition, including the organic modifier, aqueous component, and additives, significantly impacts chiral recognition.
-
Organic Modifier: Experiment with different organic modifiers such as methanol, ethanol, or acetonitrile. The type and concentration of the organic modifier can alter the interaction between the analyte and the CSP.
-
Additives: Basic additives like diethylamine (DEA) or triethylamine (TEA) can improve peak shape and resolution, especially for basic compounds like vildagliptin.[1][4] A mobile phase consisting of methanol, water, and diethylamine (80:20:0.2, v/v/v) has been used successfully. Another successful mobile phase employed a 20 mM borax buffer (pH 9.0), acetonitrile, and 0.1% triethylamine (50:50:0.1, v/v/v).
-
-
Column Temperature: Temperature can influence the thermodynamics of the chiral recognition process. It is advisable to evaluate a range of column temperatures (e.g., 25°C to 45°C) to find the optimal condition for resolution.
-
Flow Rate: Optimizing the flow rate can improve separation efficiency. A lower flow rate generally provides better resolution but increases analysis time. A flow rate of 0.45 mL/min has been used effectively.
Issue 2: Peak Tailing for the this compound Impurity Peak
Q: The peak for the this compound impurity is showing significant tailing, making accurate integration and quantification difficult. What could be the cause and how can we improve the peak shape?
A: Peak tailing is a common chromatographic problem that can arise from several factors:
-
Secondary Interactions: Silanol groups on the silica support of the column can cause secondary interactions with basic analytes like vildagliptin, leading to peak tailing. The addition of a basic additive like triethylamine or diethylamine to the mobile phase can help to mask these silanol groups and improve peak symmetry.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. This is particularly relevant when trying to detect a trace-level impurity in the presence of a high concentration of the main component. Consider reducing the injection volume or the sample concentration.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes. Ensure the column is properly washed and regenerated. If the problem persists, it may be necessary to replace the column.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. For vildagliptin, a basic pH is often employed in chiral separations to improve peak shape.
Issue 3: Inconsistent Retention Times
Q: We are experiencing shifts in the retention times for both the main peak and the impurity peak from run to run. What could be causing this variability?
A: Retention time variability can compromise the reliability of your method. Here are some potential causes and solutions:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time shifts. Ensure accurate measurement of all components and thorough mixing. The pH of buffered mobile phases should be checked and adjusted consistently.
-
Column Equilibration: Insufficient column equilibration before starting a sequence of analyses can lead to drifting retention times. Always allow sufficient time for the column to equilibrate with the mobile phase.
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column thermostat is not used. Ensure the column temperature is controlled and stable throughout the analysis.
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to variations in the flow rate and consequently, retention times. Regular maintenance of the HPLC system is crucial.
Frequently Asked Questions (FAQs)
Q1: What is a typical limit of quantification (LOQ) for the this compound impurity?
A1: The LOQ for the this compound impurity is typically in the range of 0.05 to 0.15 µg/mL. One study reported an LOQ of 1.58 μg/mL, corresponding to 0.079% of a 2000 μg/mL sample of the main enantiomer. Another method was validated to be reliable for determining impurities at a level of at least 0.1%.
Q2: What are the recommended sample preparation procedures for analyzing trace-level this compound in tablets?
A2: A common procedure involves the following steps:
-
Weigh and finely powder a number of tablets (e.g., 10 or 20).
-
Accurately weigh a portion of the powder equivalent to a specific amount of vildagliptin (e.g., 10 mg or 50 mg).
-
Transfer the powder to a volumetric flask and add a suitable diluent (often the mobile phase).
-
Sonicate the mixture for a period (e.g., 30 minutes) to ensure complete dissolution of the drug.
-
Make up the volume with the diluent and mix well.
-
Filter the solution through a suitable syringe filter (e.g., 0.45 µm nylon) before injecting it into the HPLC system.
Q3: How can I confirm the identity of the this compound impurity peak?
A3: The identity of the impurity peak can be confirmed by:
-
Spiking: Inject a sample of the pure this compound reference standard and compare its retention time with the impurity peak in your sample. Spiking your sample with the reference standard should result in an increase in the peak area of the corresponding impurity.
-
Mass Spectrometry (MS): If your HPLC system is coupled to a mass spectrometer, you can confirm the identity by comparing the mass-to-charge ratio (m/z) of the impurity peak with that of vildagliptin.
Quantitative Data Summary
Table 1: Chromatographic Conditions for Chiral Separation of Vildagliptin Enantiomers
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Lux Cellulose-2 | Chiralpak IC | Cellulose-[tris(3,5-dimethylphenylcarbamate)] |
| Mobile Phase | Methanol/water/diethylamine (80:20:0.2, v/v/v) | Ethanol and diethylamine (100:0.1, v/v) | 20 mM borax buffer (pH 9.0)/acetonitrile/0.1% triethylamine (50:50:0.1, v/v/v) |
| Flow Rate | 0.45 mL/min | 0.5 mL/min | Not specified |
| Column Temperature | 45 °C | 25 °C | Not specified |
| Detection Wavelength | Not specified | 210 nm | Not specified |
| Resolution (Rs) | Baseline separation | 4.0 | Not specified |
Experimental Protocols
Protocol 1: Chiral HPLC Method for this compound Impurity
This protocol is based on the method described by Papp et al.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Conditions:
-
Column: Lux Cellulose-2 (dimensions and particle size as per availability, e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a mixture of methanol, water, and diethylamine in the ratio of 80:20:0.2 (v/v/v).
-
Flow Rate: Set the flow rate to 0.45 mL/min.
-
Column Temperature: Maintain the column temperature at 45°C.
-
Detection: Monitor the eluent at a suitable wavelength (e.g., 210 nm).
-
-
Sample Preparation:
-
Prepare a stock solution of the vildagliptin sample in the mobile phase.
-
Further dilute the stock solution to an appropriate concentration for analysis.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Identify and quantify the this compound impurity based on its retention time and peak area relative to a standard of known concentration.
-
Visualizations
Caption: Experimental workflow for the detection of this compound impurity.
Caption: Troubleshooting logic for common HPLC issues in vildagliptin analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of enantiomeric and organic impurities of vildagliptin on a cellulose tris(3-chloro-4-methylphenylcarbamate) column under revered-phase conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. scirp.org [scirp.org]
Reducing analytical variability in (2R)-Vildagliptin quantification
Welcome to the technical support center for the analytical quantification of (2R)-Vildagliptin. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals minimize analytical variability and ensure accurate, reproducible results.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound using chromatographic methods.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My Vildagliptin peak is showing significant tailing or fronting. What are the possible causes and how can I resolve this?
-
Answer:
-
Column Overload: Reduce the injection volume or the concentration of the sample.
-
Inappropriate Mobile Phase pH: Vildagliptin is basic, so the mobile phase pH can significantly impact peak shape.[1] For C18 columns, a mobile phase pH around 4.6 or 7.0 has been used successfully.[2][3] Adjust the pH of your buffer and observe the effect on peak symmetry. A simple mobile phase of 2 mM ammonium acetate and acetonitrile (80:20 v/v) has been shown to reduce peak tailing.[4]
-
Column Degradation: The column may be contaminated or degraded. Flush the column with a strong solvent, or if the problem persists, replace the column.
-
Secondary Interactions: Unwanted interactions between Vildagliptin and the stationary phase can cause peak tailing. Ensure the mobile phase has sufficient ionic strength. The use of a C18 PFP (pentafluorophenyl) column may also help to minimize secondary interactions.[5]
-
Issue 2: Inconsistent Retention Times
-
Question: I am observing a drift or significant variability in the retention time of Vildagliptin. What could be the cause?
-
Answer:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a common cause. Ensure accurate measurement of all components and thorough mixing. If using a buffer, always check the pH.
-
Column Temperature Fluctuation: Changes in column temperature will affect retention time. Use a column oven to maintain a consistent temperature.
-
Pump Issues: Fluctuations in the HPLC pump flow rate will lead to variable retention times. Check the pump for leaks and ensure it is properly primed and delivering a stable flow.
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration.
-
Issue 3: Low Signal Intensity or Poor Sensitivity
-
Question: The response for my Vildagliptin peak is very low, and I'm struggling with the limit of detection (LOD) and limit of quantification (LOQ). How can I improve sensitivity?
-
Answer:
-
Wavelength Selection (HPLC-UV): While Vildagliptin's UV spectrum lacks a strong maximum, detection is commonly performed at wavelengths between 200 nm and 266 nm. Optimization of the detection wavelength is crucial. Wavelengths around 210 nm are frequently used.
-
Mass Spectrometry (MS) Parameters: For LC-MS/MS, optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) and the collision energy for the specific parent and product ion transitions (e.g., m/z 304.2 → 154.2). Using additives like ammonium acetate or formic acid in the mobile phase can enhance ionization.
-
Sample Preparation: Inefficient extraction of Vildagliptin from the sample matrix will result in low signal intensity. Optimize your sample clean-up procedure (e.g., protein precipitation, solid-phase extraction).
-
Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak distortion and column overload.
-
Issue 4: Matrix Effects in Biological Samples (LC-MS/MS)
-
Question: I suspect matrix effects are impacting the accuracy and precision of my Vildagliptin quantification in plasma/tissue samples. How can I identify and mitigate this?
-
Answer:
-
What are Matrix Effects? Matrix effects are the alteration of ionization efficiency (suppression or enhancement) by co-eluting endogenous components from the biological matrix. This can lead to inaccurate and imprecise results.
-
Identification: To assess matrix effects, compare the peak area of Vildagliptin in a neat solution to the peak area of Vildagliptin spiked into a blank, extracted biological matrix from multiple sources (e.g., different lots of plasma).
-
Mitigation Strategies:
-
Improved Sample Clean-up: A more rigorous sample preparation method, such as solid-phase extraction (SPE) instead of simple protein precipitation, can remove more interfering components.
-
Chromatographic Separation: Optimize the chromatography to separate Vildagliptin from the interfering matrix components. A longer run time or a different column chemistry might be necessary.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., Vildagliptin-D7) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common analytical techniques for Vildagliptin quantification?
-
A1: The most widely used methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Other techniques like HPTLC and capillary electrophoresis have also been reported.
-
-
Q2: How can I ensure the stability of Vildagliptin in my samples and solutions?
-
A2: Vildagliptin is susceptible to degradation under certain conditions. It is particularly unstable in basic (e.g., 1M NaOH) and oxidative (e.g., H2O2) conditions, with degradation accelerated at higher temperatures. It is more stable in acidic conditions (e.g., 1M HCl) at room temperature, but degradation increases significantly at elevated temperatures. For bioanalytical methods in plasma, the addition of a stabilizing agent like malic acid has been shown to prevent degradation. Stock solutions are often prepared in methanol and stored at 2-8°C.
-
-
Q3: What are typical validation parameters I should assess for my Vildagliptin quantification method?
-
A3: According to ICH guidelines, a validated method should demonstrate specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
-
-
Q4: What are the common degradation products of Vildagliptin I should be aware of?
-
A4: Forced degradation studies have identified several degradation products. For example, under acidic and basic conditions, a compound with m/z 226 (loss of the pyrrolidine-2-carbonitrile group) has been detected. In basic and oxidative conditions, a product with m/z 154 has been reported. It is crucial to ensure your analytical method can separate Vildagliptin from these potential degradants to be considered "stability-indicating".
-
-
Q5: What type of internal standard is recommended for LC-MS/MS analysis?
-
A5: A stable isotope-labeled internal standard, such as Vildagliptin-D7, is highly recommended. It co-elutes with Vildagliptin and experiences similar ionization effects, providing the most accurate correction for matrix effects and other sources of variability.
-
Quantitative Data Summary
Table 1: HPLC Method Parameters for Vildagliptin Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18, 250 x 4.6 mm, 5 µm | Altima C18, 150 x 4.6 mm, 5 µm | Symmetry® Waters C18, 150 x 4.6 mm, 5 µm | Thermo Hypersil ODS C18 |
| Mobile Phase | Buffer:Acetonitrile (80:20) | Dilute H₃PO₄ (pH 2.6):Acetonitrile (40:60) | KH₂PO₄ buffer (pH 4.6):ACN:MeOH (30:50:20) | Buffer (pH 3.5):Acetonitrile |
| Flow Rate | 1.1 mL/min | 0.5 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection (UV) | 210 nm | 210 nm | 220 nm | 212 nm |
| Linearity Range | 25-150 µg/mL | 5-30 µg/mL | 5-200 µg/mL | 1-14 µg/mL |
| Retention Time | ~7.0 min | ~3.05 min | Not specified | ~5.41 min |
Table 2: LC-MS/MS Method Parameters for Vildagliptin Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | ACE 3 C18 PFP | C18 Asentis Express | Not Specified |
| Mobile Phase | Ammonium acetate buffer:Acetonitrile (20:80) | Acetonitrile and 5mM Ammonium trifluoroacetate | Methanol:5mM Ammonium acetate (95:5) |
| Flow Rate | 0.7 mL/min | Not specified | Not specified |
| Ionization Mode | ESI Positive | ESI | Not specified |
| MRM Transition | 304.4 → 154.1 | 304.2 → 154.2 | Not specified |
| Internal Standard | Vildagliptin-D7 (311.1 → 161.1) | Vildagliptin-D7 (311.1 → 161.2) | Not specified |
| Linearity Range | 7.06 - 3023.81 ng/mL | 1.00 - 851.81 ng/mL | 10 - 1875 ng/mL |
| Run Time | < 5 min | ~2.2 min | 4.6 min |
Experimental Protocols
Protocol 1: Quantification of Vildagliptin in Pharmaceutical Tablets by HPLC-UV
-
Standard Solution Preparation:
-
Prepare a stock solution of Vildagliptin (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in a suitable solvent like methanol or a mixture of methanol and water.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards at different concentration levels (e.g., 20-80 µg/mL).
-
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets (e.g., 10 tablets).
-
Accurately weigh a portion of the powder equivalent to a single dose (e.g., 50 mg Vildagliptin) and transfer it to a volumetric flask.
-
Add a portion of the diluent (e.g., methanol:water), sonicate for complete dissolution, and then dilute to the final volume.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the parameters outlined in Table 1 (e.g., Method 2).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of Vildagliptin in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Quantification of Vildagliptin in Human Plasma by LC-MS/MS
-
Standard and QC Sample Preparation:
-
Prepare a stock solution of Vildagliptin and Vildagliptin-D7 (Internal Standard, ISTD) in methanol (e.g., 1 mg/mL).
-
Prepare working solutions by diluting the stock solutions in an appropriate solvent (e.g., acetonitrile:water, 20:80 v/v).
-
Spike blank human plasma (containing an anticoagulant like K2EDTA and a stabilizer like malic acid) with the working solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (standard, QC, or unknown), add the ISTD working solution.
-
Add a protein precipitating agent, such as acetonitrile, vortex to mix, and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the parameters outlined in Table 2 (e.g., Method 1).
-
Equilibrate the system.
-
Inject the extracted standards to generate a calibration curve by plotting the peak area ratio (Analyte/ISTD) against the concentration.
-
Inject the extracted QC and unknown samples.
-
Calculate the concentration of Vildagliptin in the unknown samples using the regression equation from the calibration curve.
-
Visualizations
Caption: General workflow for Vildagliptin quantification.
Caption: Troubleshooting decision tree for Vildagliptin analysis.
References
- 1. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyscijournal.com [pharmacyscijournal.com]
- 3. Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate and the Simultaneous Determination of Pioglitazone Hydrochloride and Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciensage.info [sciensage.info]
Optimization of extraction methods for (2R)-Vildagliptin from complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of (2R)-Vildagliptin from complex samples.
Frequently Asked Questions (FAQs)
Q1: What is the significance of separating this compound from (S)-Vildagliptin?
A1: Vildagliptin is used in therapy as the enantiomerically pure (S)-Vildagliptin. The this compound enantiomer is considered an impurity.[1] Therefore, robust analytical methods are required to separate and quantify the (2R) form to ensure the enantiomeric purity of the active pharmaceutical ingredient (API) and formulated products.
Q2: What are the most common extraction methods for Vildagliptin from biological fluids like plasma?
A2: The most frequently employed methods are Liquid-Liquid Extraction (LLE), Protein Precipitation (PP), and Solid-Phase Extraction (SPE).[2][3][4][5] LLE with ethyl acetate has been shown to be reproducible for plasma samples. PP using acetonitrile is a simpler but potentially less clean method. SPE can provide very pure extracts with good recovery rates.
Q3: How can I prevent Vildagliptin from degrading during sample preparation?
A3: Vildagliptin is susceptible to degradation in strong acidic, basic, and oxidative conditions, particularly at elevated temperatures. It is crucial to control pH and temperature throughout the extraction process. One study found that adding malic acid to human plasma was effective in stabilizing Vildagliptin and preventing its degradation.
Q4: What is a suitable analytical technique for the chiral separation of Vildagliptin enantiomers?
A4: Capillary electrophoresis (CE) has been demonstrated as a cost-effective and efficient method for baseline separation of Vildagliptin enantiomers. Specifically, using α-cyclodextrin as a chiral selector in an acetate buffer at acidic pH provides excellent resolution. High-Performance Liquid Chromatography (HPLC) with a suitable chiral column is another widely used technique for enantiomeric separations.
Q5: What are the primary causes of low or inconsistent recovery during extraction?
A5: Low recovery can stem from several factors, including suboptimal pH during extraction, use of an inappropriate extraction solvent, strong binding of the analyte to plasma proteins, or incomplete elution from an SPE cartridge. For Vildagliptin, which is basic in nature, ensuring the correct pH to keep it in a neutral, extractable form is critical.
Troubleshooting Guides
Issue 1: Low or Inconsistent Recovery
| Potential Cause | Troubleshooting Step & Recommendation |
| Suboptimal Sample pH (LLE) | Vildagliptin is basic; its ionization state is pH-dependent. To extract it into an organic solvent like ethyl acetate, the sample should be basified to suppress ionization. One validated method treats rat plasma with 0.1N NaOH prior to extraction. |
| Inappropriate Extraction Solvent (LLE) | The polarity and selectivity of the solvent are critical. Ethyl acetate has been reported to provide reproducible results for Vildagliptin from plasma. If recovery is low, consider testing other solvents like tert-butyl methyl ether (TBME) or dichloromethane. |
| Incomplete Elution (SPE) | The elution solvent may not be strong enough to desorb Vildagliptin from the SPE sorbent. Increase the percentage of organic solvent or add a modifier (e.g., ammonia for a more basic eluent) to the elution solvent. |
| Emulsion Formation (LLE) | Emulsions at the solvent interface can trap the analyte, reducing recovery. To break emulsions, try longer/faster centrifugation, adding salt (salting out), or chilling the sample. |
| Analyte Degradation | Vildagliptin is unstable under certain conditions. Perform all extraction steps at controlled room temperature or on ice. Process samples promptly and avoid prolonged exposure to strong acids or bases. Consider using a stabilizing agent like malic acid for plasma samples. |
Issue 2: Matrix Effects in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step & Recommendation |
| Co-elution of Endogenous Components | Ion suppression or enhancement from co-eluting plasma components can affect signal intensity. Improve chromatographic separation by modifying the mobile phase gradient or using a different column chemistry (e.g., HILIC). |
| Insufficient Sample Cleanup | Protein precipitation is a fast but "dirty" method. If matrix effects are significant, switch to a more selective sample preparation technique like LLE or, preferably, SPE, which yields cleaner extracts. |
| Lack of Suitable Internal Standard (IS) | An ideal IS co-elutes with the analyte and experiences similar matrix effects. A stable isotope-labeled (SIL) internal standard, such as Vildagliptin-D7, is the best choice to compensate for matrix effects and improve accuracy and precision. |
Issue 3: Poor Chromatographic Peak Shape
| Potential Cause | Troubleshooting Step & Recommendation |
| Incorrect Reconstitution Solvent | If the final extract is reconstituted in a solvent significantly stronger than the initial mobile phase, peak distortion (fronting or splitting) can occur. Reconstitute the dried extract in the initial mobile phase or a weaker solvent. |
| Suboptimal Mobile Phase pH | For a basic compound like Vildagliptin, the mobile phase pH affects peak shape. Buffering the mobile phase is crucial. A potassium dihydrogen phosphate buffer at pH 4.6 has been used successfully to achieve good peak symmetry on a C18 column. |
| Column Overload | Injecting too high a concentration of the analyte can lead to broad, tailing peaks. Dilute the sample or reduce the injection volume. |
Data Presentation
Table 1: Comparison of Vildagliptin Extraction Methods from Plasma
| Method | Key Reagents | Recovery (%) | Linearity Range | LOD / LOQ | Reference |
| LLE | 0.1N NaOH, Ethyl Acetate | >85% (implied) | 1.57–501.21 ng/mL | LOQ: 1.57 ng/mL | |
| SPE | Not specified | 92.26% | 0.2-160 ng/mL | Not specified | |
| PP | Acetonitrile | Not specified | Not specified | Not specified |
Table 2: Summary of Optimized Analytical Conditions
| Technique | Column | Mobile Phase | Detection | Reference |
| RP-HPLC | Waters X-Bridge C8 (150x4.6 mm, 5µm) | Buffer (pH 3.0) : (ACN:Methanol) (80:19:1) | UV at 210 nm | |
| RP-HPLC | Symmetry Waters C18 (150x4.6 mm, 5µm) | KH2PO4 buffer (pH 4.6):ACN:Methanol (30:50:20) | UV at 220 nm | |
| LC-MS/MS | Betasil C18 (50x4.6 mm, 5µ) | ACN : 2 mM Ammonium Acetate (90:10) | MRM (304.2→154.0) | |
| CE | Fused-silica capillary (48cm x 50µm) | 75 mM Acetate buffer (pH 4.5) with 50 mM α-CD | UV at 205 nm |
Experimental Protocols & Workflows
Protocol 1: Liquid-Liquid Extraction (LLE) from Rat Plasma
This protocol is adapted from a validated LC-MS/MS method.
-
Pipette 100 µL of rat plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., Repaglinide, 1 µg/mL).
-
Add 25 µL of 0.1N Sodium Hydroxide (NaOH) and vortex for 10 seconds to mix and basify the sample.
-
Add 1.5 mL of ethyl acetate to the tube.
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (~1.3 mL) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 250 µL of the mobile phase.
-
Vortex briefly and inject an aliquot (e.g., 2 µL) into the LC-MS/MS system.
Protocol 2: Chiral Separation by Capillary Electrophoresis (CE)
This protocol is based on an optimized method for separating (2R)- and (S)-Vildagliptin.
-
Capillary Conditioning: Before first use, flush a new fused-silica capillary with 1 M NaOH, 0.1 M NaOH, and purified water. Between runs, precondition with 0.1 M NaOH, water, and the background electrolyte.
-
Prepare Background Electrolyte (BGE): Prepare a 75 mM acetate buffer. Adjust the pH to 4.5. Dissolve α-cyclodextrin to a final concentration of 50 mM.
-
Prepare Sample: Dissolve the Vildagliptin sample in methanol to create a stock solution, then dilute with purified water to the desired concentration (e.g., 50 µg/mL).
-
CE System Parameters:
-
Capillary: Uncoated fused-silica (e.g., 48 cm length, 50 µm ID)
-
Temperature: 15°C
-
Voltage: 18 kV
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 3 s)
-
Detection: UV at 205 nm
-
-
Run Analysis: Place the BGE and sample vials in the autosampler. Run the sequence. The expected migration order is (R)-Vildagliptin followed by (S)-Vildagliptin, with baseline separation achieved in under 10 minutes.
References
Validation & Comparative
A Comparative Guide to the Full Validation of Analytical Methods for (2R)-Vildagliptin Impurity Quantification
This guide provides a comprehensive comparison of analytical methodologies for the quantification of the (2R)-Vildagliptin impurity, an enantiomer of the active pharmaceutical ingredient Vildagliptin. For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. The accurate quantification of impurities is a critical aspect of this process, mandated by regulatory bodies worldwide. This document details and compares validated analytical methods, offering experimental data and protocols to assist in the selection and implementation of the most suitable technique for your laboratory.
The methods discussed are based on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), both of which have been validated according to the International Council for Harmonisation (ICH) guidelines.[1][2]
Comparative Analysis of Validated Methods
The selection of an analytical method for impurity quantification depends on various factors, including sensitivity, specificity, accuracy, and the available instrumentation. Below is a summary of two distinct, validated methods for the quantification of Vildagliptin impurities.
Table 1: Comparison of HPLC and UPLC-MS/MS Method Validation Parameters
| Validation Parameter | HPLC Method | UPLC-MS/MS Method |
| Linearity (Correlation Coefficient, r²) | >0.999[3] | 0.997 - 0.998[4] |
| Accuracy (% Recovery) | Not explicitly stated in provided abstracts | 93.70 - 108.63%[5] |
| Precision (% RSD) | Not explicitly stated in provided abstracts | < 2.0% |
| Limit of Detection (LOD) | 0.068 µg/mL | 0.44 ppm |
| Limit of Quantification (LOQ) | 0.201 µg/mL | 1.46 ppm |
| Specificity | Well-resolved peaks from the main drug and other impurities | No interference from diluents and placebo |
| Robustness | Method is robust | Method is robust |
Detailed Experimental Protocols
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is a stability-indicating assay for the quantification of known and unknown impurities in Vildagliptin tablets.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Hypersil ODS (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of perchloric acid buffer, methanol, acetonitrile, and triethylamine.
-
Flow Rate: 1.0 mL/minute.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
Validation Summary: The method was validated as per ICH guidelines and demonstrated to be linear, accurate, and precise from the Limit of Quantification (LOQ) level to 150% of the impurity specification limit. The method successfully separated degradation products from Vildagliptin and its impurities under stress conditions such as oxidative and alkaline environments.
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity for the determination of Vildagliptin and its organic impurities.
-
Instrumentation: UPLC system coupled with a tandem mass spectrometer (MS/MS).
-
Column: KROMASIL CN (250 mm × 3.9 mm, 3.5 μm) in reversed-phase mode.
-
Mobile Phase: A mixture of water and methanol (55:45) containing 2.5 mM ammonium acetate and 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Detection: Mass spectrometry in selected ionization monitoring mode.
Validation Summary: Validated according to international standards, this UPLC-MS/MS method proved to be linear, precise, accurate, and robust. The method is particularly effective for analyzing impurities at very low levels, which is crucial for ensuring the quality and safety of the drug product.
Visualizing the Validation Process and Parameters
To better understand the workflow of a full analytical method validation and the interplay of different validation parameters, the following diagrams are provided.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Capillary Electrophoresis for Enantiomeric Purity Analysis
In the pharmaceutical industry, the stereochemistry of a drug is a critical quality attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, regulatory agencies mandate the stringent control and accurate quantification of the enantiomeric purity of drug substances and products.[2][3] High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful and widely employed analytical techniques for the separation and quantification of enantiomers.[4][5] This guide provides an objective comparison of these two methods, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.
Principles of Chiral Separation
High-Performance Liquid Chromatography (HPLC): Chiral separation in HPLC is most commonly achieved using a chiral stationary phase (CSP). The CSP is a solid support that has been chemically modified with a chiral selector. As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes. This difference in interaction leads to different retention times, allowing for their separation. The choice of CSP and the composition of the mobile phase are critical for achieving optimal enantiomeric resolution.
Capillary Electrophoresis (CE): In capillary electrophoresis, enantiomeric separation is typically achieved by adding a chiral selector to the background electrolyte (BGE). The separation occurs in a narrow-bore fused-silica capillary under the influence of a high electric field. The chiral selector, often a cyclodextrin derivative, forms inclusion complexes with the enantiomers. The differing stability of these diastereomeric complexes and the potential for different electrophoretic mobilities of the complexed and uncomplexed forms of the enantiomers result in their separation.
Experimental Protocols
The successful implementation of either HPLC or CE for enantiomeric purity analysis relies on the careful optimization of several experimental parameters. Below are representative experimental protocols for each technique, derived from validated methods for the analysis of chiral drugs.
HPLC Method for Enantiomeric Purity
A common approach for developing a chiral HPLC method involves screening different chiral stationary phases and mobile phase compositions. For example, a validated method for the enantiomeric separation of Alogliptin Benzoate utilized a cellulose-based CSP.
| Parameter | Condition |
| Column | Lux cellulose 2 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Ethanol and diethyl amine in an optimized ratio |
| Flow Rate | 1.0 mL/min (Typical) |
| Detection | UV at 230 nm |
| Column Temperature | 25°C (Typical) |
| Injection Volume | 10 µL (Typical) |
Source: **
Capillary Electrophoresis Method for Enantiomeric Purity
Method development in CE for chiral separations often focuses on the selection of an appropriate chiral selector and the optimization of the background electrolyte composition and pH. A validated CE method for the determination of the enantiomeric purity of Esomeprazole is detailed below.
| Parameter | Condition |
| Capillary | Fused silica, 50 µm i.d., effective length 40 cm (Typical) |
| Background Electrolyte | 100 mM Tris-phosphate buffer pH 2.5 |
| Chiral Selector | 20 mM 2-hydroxypropyl-β-CD |
| Voltage | 28 kV |
| Detection | UV at 301 nm |
| Capillary Temperature | 15°C |
| Injection | Hydrodynamic, 50 mbar for 5 s (Typical) |
Source: **
Comparative Performance Data
The validation of an analytical method provides quantitative data on its performance characteristics. The following tables summarize typical validation parameters for HPLC and CE methods for enantiomeric purity, compiled from various studies. These parameters are defined by regulatory bodies such as the International Council for Harmonisation (ICH).
Table 1: Comparison of Method Validation Parameters for HPLC and CE
| Validation Parameter | HPLC | Capillary Electrophoresis |
| Resolution (Rs) | > 2.0 | > 1.5 |
| Linearity (r²) | ≥ 0.998 | ≥ 0.997 |
| Precision (%RSD, intra-day) | < 2.0% | < 3.0% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Limit of Quantitation (LOQ) | ~0.05% of the major enantiomer | ~0.1% of the major enantiomer |
| Analysis Time | 10 - 40 minutes | 5 - 20 minutes |
Sources: **
Table 2: Quantitative Comparison for a Specific Analyte (Escitalopram)
| Parameter | Chiral HPLC Method | Chiral CE Method |
| Linearity Range (µg/mL) | 20.0 - 70.0 | Not explicitly stated, but validated for impurity quantification |
| Correlation Coefficient (r²) | 0.998 | Not explicitly stated |
| LOD (µg/mL) | 2.54 | 0.6 (for R-enantiomer) |
| LOQ (µg/mL) | 7.68 | 2.0 (for R-enantiomer) |
| Intra-day Precision (%RSD) | 0.16% | Not explicitly stated |
| Inter-day Precision (%RSD) | 0.09% | Not explicitly stated |
| Accuracy (% Recovery) | 100.28% to 102.86% | Not explicitly stated |
Sources: **
Visualizing the Workflow: HPLC vs. CE
The following diagrams illustrate the typical experimental workflows for method development and validation in HPLC and CE, as well as the overarching process of cross-validation.
Discussion
HPLC:
-
Advantages: HPLC is a well-established, robust, and highly reproducible technique. It offers a wide variety of commercially available chiral stationary phases, providing a high probability of finding a suitable column for a given separation. HPLC is also readily amenable to preparative scale separations for the isolation of pure enantiomers.
-
Disadvantages: Chiral HPLC columns can be expensive, and method development can be time-consuming and solvent-intensive. The efficiency of HPLC columns, while generally high, can be lower than that achieved in capillary electrophoresis.
Capillary Electrophoresis:
-
Advantages: CE offers exceptionally high separation efficiency, leading to sharp peaks and excellent resolution. Method development can be faster and more cost-effective as the chiral selector is simply added to the buffer, eliminating the need for multiple expensive columns. CE also requires minimal sample and reagent volumes, making it a "greener" analytical technique.
-
Disadvantages: The sensitivity of CE with UV detection can be lower than HPLC due to the small capillary dimensions and short optical path length. Reproducibility of migration times and peak areas can be a challenge and may require careful control of experimental parameters. Furthermore, CE is not as easily scalable for preparative purposes.
Conclusion and Recommendations
Both HPLC and CE are powerful and reliable techniques for the determination of enantiomeric purity. The choice between the two often depends on the specific requirements of the analysis.
-
HPLC is often the method of choice for routine quality control in a manufacturing environment due to its robustness and high throughput capabilities. It is also the preferred method when preparative-scale separation is required.
-
Capillary Electrophoresis excels in situations where very high separation efficiency is needed, when sample volume is limited, or during early-stage development where rapid screening of different chiral selectors is advantageous.
Cross-validation of an established HPLC method with a CE method (or vice versa) provides a high degree of confidence in the analytical results. It demonstrates that the measured enantiomeric purity is independent of the analytical technique, thereby strengthening the validation package for regulatory submissions. The complementary nature of these two techniques makes them a powerful combination in the analytical toolkit for chiral drug development.
References
- 1. [Advances in chiral separation and analysis by capillary electrophoresis-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. future4200.com [future4200.com]
A Head-to-Head Comparison of (2R)-Vildagliptin's Metabolic Stability with Other Gliptins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of (2R)-Vildagliptin against other leading dipeptidyl peptidase-4 (DPP-4) inhibitors. The information herein is supported by experimental data to aid in research and development decisions.
Introduction to Gliptins and Metabolic Stability
Gliptins are a class of oral hypoglycemic agents that inhibit the DPP-4 enzyme, thereby increasing the levels of incretin hormones GLP-1 and GIP. This action enhances glucose-dependent insulin secretion and suppresses glucagon release, leading to improved glycemic control in type 2 diabetes. The metabolic stability of a drug is a critical pharmacokinetic parameter that influences its half-life, dosing frequency, and potential for drug-drug interactions. A drug with high metabolic stability is cleared more slowly from the body, generally allowing for less frequent dosing. The metabolic pathway also dictates potential interactions with other co-administered drugs.
This compound, the active enantiomer of Vildagliptin, exhibits a unique metabolic profile compared to other gliptins. Its primary route of metabolism is through hydrolysis, a pathway that is not dependent on the cytochrome P450 (CYP) enzyme system. This characteristic significantly reduces the likelihood of CYP-mediated drug-drug interactions.
Comparative Analysis of Metabolic Pathways
The metabolic pathways of gliptins vary significantly, impacting their pharmacokinetic profiles and potential for drug-drug interactions. Vildagliptin's metabolism is distinct from many other gliptins, which show varying degrees of reliance on CYP enzymes.
This compound: The primary metabolic pathway for vildagliptin is hydrolysis of its cyano moiety to form the inactive carboxylic acid metabolite, LAY151 (also known as M20.7).[1][2] This hydrolysis is not mediated by CYP enzymes.[1][2] Interestingly, the target enzyme, DPP-4, is itself partially responsible for the hydrolysis of vildagliptin.[1] Minor metabolic pathways for vildagliptin include amide bond hydrolysis, glucuronidation, and oxidation.
Sitagliptin: Sitagliptin is not extensively metabolized. The major route of elimination is renal excretion of the unchanged drug. A minor portion of a dose undergoes oxidative metabolism, primarily by CYP3A4 and to a lesser extent by CYP2C8.
Saxagliptin: Saxagliptin is metabolized primarily by CYP3A4 and CYP3A5 to form an active metabolite, 5-hydroxy saxagliptin. This reliance on the CYP3A4/5 pathway makes saxagliptin susceptible to interactions with strong inhibitors or inducers of these enzymes.
Linagliptin: Linagliptin is minimally metabolized, with the majority of the drug excreted unchanged in the feces and urine.
Alogliptin: Alogliptin is also not extensively metabolized and is primarily excreted unchanged in the urine.
Quantitative Comparison of Metabolic Stability
The following tables summarize the metabolic stability parameters for this compound and other gliptins based on available in vitro data. Direct head-to-head comparative studies providing quantitative data for all gliptins under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of potential inter-study variability.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Primary Metabolic Pathway | CYP Involvement | In Vitro Half-life (t½) in HLM (min) | In Vitro Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) |
| This compound | Hydrolysis | No | Data not consistently reported in direct comparative studies. Generally considered to have a shorter half-life due to rapid hydrolysis. | Data not consistently reported in direct comparative studies. |
| Sitagliptin | Minimal Oxidation | Minor (CYP3A4, CYP2C8) | High stability expected due to minimal metabolism. | Low |
| Saxagliptin | Oxidation | Major (CYP3A4/5) | Moderate | Moderate to High |
| Linagliptin | Minimal | Minimal | High stability expected due to minimal metabolism. | Very Low |
| Alogliptin | Minimal | Minimal | High stability expected due to minimal metabolism. | Low |
Table 2: In Vitro Metabolic Stability in Human Hepatocytes
| Compound | Primary Metabolic Pathway | In Vitro Half-life (t½) in Hepatocytes (min) | In Vitro Intrinsic Clearance (CLint) in Hepatocytes (µL/min/10^6 cells) |
| This compound | Hydrolysis | Data not consistently reported in direct comparative studies. | Data not consistently reported in direct comparative studies. |
| Sitagliptin | Minimal Oxidation | High stability expected. | Low |
| Saxagliptin | Oxidation | Moderate | Moderate to High |
| Linagliptin | Minimal | High stability expected. | Very Low |
| Alogliptin | Minimal | High stability expected. | Low |
Experimental Protocols
In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of gliptins in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds (Vildagliptin, Sitagliptin, Saxagliptin, Linagliptin, Alogliptin)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Positive control compounds (e.g., testosterone, midazolam)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare working solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing HLM and phosphate buffer in a 96-well plate.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For vildagliptin, a parallel incubation without NADPH should be performed to assess non-CYP mediated metabolism.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plates to precipitate the microsomal proteins.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) from the slope of the natural logarithm of the remaining parent drug concentration versus time.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).
In Vitro Metabolic Stability in Human Hepatocytes
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of gliptins in a more complete metabolic system.
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Test compounds
-
96-well collagen-coated plates
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Thaw and seed the human hepatocytes in 96-well collagen-coated plates and allow them to attach.
-
Prepare working solutions of the test compounds.
-
Remove the seeding medium and add fresh medium containing the test compounds to the cells.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect both the cells and the medium.
-
Terminate the reaction by adding cold acetonitrile.
-
Homogenize the cell lysates and centrifuge to remove cell debris.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) as described for the microsomal assay, adjusting for the cell density.
Visualizations
References
A Comparative Assessment of Vildagliptin Enantiomers and Their Binding Affinity to DPP-4
A detailed guide for researchers and drug development professionals on the stereospecific interactions of Vildagliptin with its target enzyme, Dipeptidyl Peptidase-4 (DPP-4).
Vildagliptin is a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4), widely used in the management of type 2 diabetes mellitus. Its therapeutic action relies on the prolongation of the activity of incretin hormones, which in turn enhance glucose-dependent insulin secretion and suppress glucagon secretion. Vildagliptin possesses a chiral center in its pyrrolidine ring, leading to the existence of two enantiomers: (2S)-1-{N-[(1R,3S,5R,7S)-3-hydroxytricyclo[3.3.1.1^3,7^]dec-1-yl]glycyl}pyrrolidine-2-carbonitrile, known as (S)-Vildagliptin, and its corresponding (R)-enantiomer. This guide provides a comparative analysis of the binding modes of these enantiomers to DPP-4, supported by available experimental data.
Executive Summary
The biological activity of Vildagliptin is highly stereospecific, with the (S)-enantiomer being the pharmacologically active form. This enantiomer acts as a covalent, slow-binding inhibitor of DPP-4, forming a stable complex with the enzyme's active site. In contrast, the (R)-enantiomer is considered a chiral impurity and is presumed to have significantly lower or no inhibitory activity against DPP-4. While extensive data is available for the (S)-enantiomer, there is a notable lack of specific binding affinity studies and structural data for the (R)-enantiomer in the scientific literature, reinforcing the understanding of its pharmacological insignificance.
Data Presentation: Quantitative Assessment of Vildagliptin Enantiomers
The following table summarizes the available quantitative data for the interaction of Vildagliptin enantiomers with DPP-4. It is important to note that the vast majority of published data pertains to the active (S)-enantiomer.
| Parameter | (S)-Vildagliptin | (R)-Vildagliptin | Reference |
| Binding Mechanism | Covalent, Slow-binding | Not documented; presumed non-covalent and weak | [1] |
| IC50 (DPP-4) | 4.6 nmol/L | Not available | [2] |
| Ki (DPP-4) | ~3 nmol/L | Not available | [3] |
| PDB Code (DPP-4 Complex) | 3W2T, 6B1E | Not available | [4][5] |
Binding Mode of (S)-Vildagliptin to DPP-4
The crystal structures of the (S)-Vildagliptin-DPP-4 complex (PDB codes: 3W2T and 6B1E) reveal the precise molecular interactions responsible for its potent and long-lasting inhibitory effect.
(S)-Vildagliptin binds to the active site of DPP-4, primarily interacting with the S1 and S2 subsites. The key interactions include:
-
Covalent Bond Formation: The nitrile group of the cyanopyrrolidine moiety of (S)-Vildagliptin forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) in the DPP-4 active site. This covalent interaction is a hallmark of its slow-binding inhibition mechanism.
-
S1 Subsite Interaction: The pyrrolidine ring of the (S)-enantiomer fits snugly into the hydrophobic S1 pocket of DPP-4.
-
S2 Subsite Interaction: The adamantane moiety occupies the S2 subsite, forming hydrophobic interactions with surrounding residues.
-
Hydrogen Bonding: The hydroxyl group on the adamantane ring and the amide linker form hydrogen bonds with amino acid residues within the active site, further stabilizing the complex.
The Role of the (R)-Enantiomer
Experimental Protocols
DPP-4 Inhibition Assay (Fluorescence-Based)
This protocol outlines a general method for determining the inhibitory activity of compounds against DPP-4 using a fluorogenic substrate.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing appropriate salts and additives.
-
Test compounds (Vildagliptin enantiomers) dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a small volume of the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the DPP-4 enzyme solution to all wells except the negative control and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals for a specified period at 37°C.
-
Calculate the rate of reaction (increase in fluorescence over time).
-
Determine the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
X-ray Crystallography of DPP-4 in Complex with an Inhibitor
This protocol provides a general workflow for determining the three-dimensional structure of a protein-ligand complex.
Procedure:
-
Protein Expression and Purification: Express and purify recombinant human DPP-4 to high homogeneity.
-
Crystallization:
-
Co-crystallization: Incubate the purified DPP-4 with an excess of the inhibitor (e.g., (S)-Vildagliptin) before setting up crystallization trials. Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-diffracting crystals of the complex.
-
Soaking: Grow crystals of apo-DPP-4 first. Then, soak these crystals in a solution containing the inhibitor for a specific period to allow the inhibitor to diffuse into the crystal and bind to the active site.
-
-
X-ray Diffraction Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam (typically at a synchrotron source).
-
Collect diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using molecular replacement with a known DPP-4 structure as a search model.
-
Build the atomic model of the protein-ligand complex into the resulting electron density map.
-
Refine the model against the experimental data to improve its accuracy and quality.
-
-
Structure Analysis: Analyze the final refined structure to identify the key binding interactions between the inhibitor and the protein.
Visualizations
DPP-4 Inhibition Signaling Pathway
Caption: Mechanism of DPP-4 inhibition by Vildagliptin to regulate glucose homeostasis.
Experimental Workflow for DPP-4 Inhibition Assay
Caption: A simplified workflow for determining the IC50 of Vildagliptin enantiomers.
Logical Relationship of Vildagliptin Enantiomers' Interaction with DPP-4
Caption: The stereoselective interaction of Vildagliptin enantiomers with the DPP-4 active site.
References
- 1. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 2. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 3. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The DPP-4 inhibitor vildagliptin: robust glycaemic control in type 2 diabetes and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Evaluating the enantiomeric excess of Vildagliptin from different synthetic routes
A comprehensive evaluation of the enantiomeric excess of Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, is crucial for ensuring its therapeutic efficacy and safety. The desired pharmacological activity resides in the (S)-enantiomer, while the (R)-enantiomer is considered an impurity. This guide provides a comparative analysis of Vildagliptin's enantiomeric excess resulting from different synthetic routes and details the analytical methodologies for its determination.
Comparative Analysis of Synthetic Routes
The synthesis of Vildagliptin predominantly commences from chiral precursors, L-proline or L-prolinamide, to establish the required (S)-stereochemistry at the pyrrolidine ring. The key to achieving high enantiomeric excess is the stereospecific conversion of these precursors into the crucial intermediate, (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine, and its subsequent condensation with 3-amino-1-adamantanol. While specific enantiomeric excess values are not always reported in the literature for each synthetic variation, the use of enantiomerically pure starting materials and reaction conditions that minimize racemization generally result in a final product with high enantiomeric purity.
Route 1: Synthesis starting from L-proline
This common approach involves the N-acylation of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid group to a nitrile.[1][2]
-
Step 1: N-acylation: L-proline is reacted with chloroacetyl chloride in a suitable solvent like tetrahydrofuran (THF) to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.[1]
-
Step 2: Nitrile formation: The carboxylic acid is then converted to the corresponding carbonitrile. This can be achieved through various methods, including:
-
Step 3: Condensation: The resulting (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is condensed with 3-amino-1-adamantanol to produce Vildagliptin.
The overall yield and purity are reported to be high, with one method describing a total yield of about 48% and a purity of approximately 99%. The high purity suggests a correspondingly high enantiomeric excess.
Route 2: Synthesis starting from L-prolinamide
This route utilizes L-prolinamide, which already possesses the amide functionality that can be dehydrated to a nitrile.
-
Step 1: N-acylation and Dehydration: L-prolinamide is reacted with chloroacetyl chloride. The intermediate amide is then dehydrated using a reagent such as trifluoroacetic anhydride to form (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine.
-
Step 2: Condensation: The chiral intermediate is then reacted with 3-amino-1-adamantanol to yield Vildagliptin.
This method has been reported to have an overall yield of about 70% based on L-prolinamide.
Route 3: Convergent Synthesis
A more concise approach involves a 4-step reaction sequence starting from 3-amino-1-adamantanol, glyoxylic acid, and L-prolinamide, with the isolation of only two intermediates, leading to Vildagliptin in a 63% overall yield.
Analytical Methods for Enantiomeric Excess Determination
The determination of the enantiomeric purity of Vildagliptin is critical for quality control. High-performance liquid chromatography (HPLC), Ultra-fast liquid chromatography (UFLC), and Capillary Electrophoresis (CE) are the most common techniques employed for this purpose. These methods utilize chiral stationary phases (CSPs) or chiral selectors to resolve the (S)- and (R)-enantiomers.
Data Presentation: Comparison of Analytical Methods
| Method | Chiral Stationary Phase (CSP)/Selector | Mobile Phase/Buffer | Detection | Key Findings |
| Chiral HPLC | Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)) | Ethanol and diethylamine (100:0.1, v/v) | UV | Good separation with a resolution of 4.0 between enantiomers. |
| Chiral UFLC | Chiralcel OD-RH (tris(3,5-dimethyl phenyl carbamate)) | 20 mM borax buffer (pH 9.0), ACN, and 0.1% Triethylamine (50:50:0.1, v/v/v) | UV at 210 nm | Rapid and accurate method with a resolution of 4.66 between enantiomers. |
| Reversed-Phase HPLC | Lux-Cellulose-2 | Methanol/water/diethylamine (80:20:0.2, v/v/v) | Not specified | Simultaneous determination of enantiomeric and four other achiral impurities. |
| Normal-Phase HPLC | CHIRALPAK® AD-H | n-hexane-ethanol-methanol | UV at 210 nm | Effective separation of the enantiomers of the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. |
| Capillary Electrophoresis (CE) | α-cyclodextrin (α-CD) | 75 mM acetate buffer (pH 4.5) containing 50 mM α-CD | UV at 205 nm | Baseline separation of enantiomers within 9 minutes. A cost-effective alternative to HPLC. |
Experimental Protocols
Chiral UFLC Method for Vildagliptin Enantiomers
-
Chromatographic System: Ultra-Fast Liquid Chromatography (UFLC) system with UV detection.
-
Column: Chiralcel OD-RH, tris(3,5-dimethyl phenyl carbamate) (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: A mixture of 20 mM borax buffer (pH 9.0 ± 0.05), acetonitrile (ACN), and 0.1% Triethylamine (TEA) in a ratio of 50:50:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 μL.
-
Sample Preparation: Dissolve the Vildagliptin sample in the mobile phase to a suitable concentration.
Capillary Electrophoresis (CE) Method for Vildagliptin Enantiomers
-
CE System: Capillary electrophoresis instrument with UV detection.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): 75 mM acetate buffer (pH 4.5) containing 50 mM α-cyclodextrin.
-
Applied Voltage: 18 kV.
-
Capillary Temperature: 15 °C.
-
Detection Wavelength: 205 nm.
-
Injection: 50 mbar for 3 seconds.
-
Sample Preparation: Dissolve the Vildagliptin sample in the BGE to an appropriate concentration.
Visualization of Workflow
Caption: Vildagliptin Synthesis and Analysis Workflow.
References
Inter-laboratory study for the validation of a (2R)-Vildagliptin analytical method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of validated analytical methods for the quantification of (2R)-Vildagliptin, the enantiomer of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin. While a formal inter-laboratory study for a single analytical method for this compound has not been identified in publicly available literature, this document compiles and compares data from several independent single-laboratory validation studies. The objective is to offer a comprehensive overview of the performance of various methods, thereby assisting researchers in selecting or developing appropriate analytical strategies for quality control and research purposes.
The comparison focuses on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines, including accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). The robustness of these methods, a critical factor for inter-laboratory transferability, is also highlighted where data is available.
Performance Comparison of Analytical Methods
The following tables summarize the quantitative performance data from different validated analytical methods for the chiral separation of Vildagliptin enantiomers.
Table 1: Chiral HPLC and UFLC Methods Performance Data
| Parameter | Method 1: Chiral UFLC[1] | Method 2: Chiral HPLC[2] | Method 3: Chiral RP-HPLC[3] |
| Stationary Phase | Chiralcel OD-RH (250 mm × 4.6 mm, 5 µm) | Chiralpak-IC (250 mm x 4.6 mm, 5 µm) | Lux-Cellulose-2 |
| Mobile Phase | 20 mM Borax buffer (pH 9.0), Acetonitrile, 0.1% Triethylamine (50:50:0.1, v/v/v) | Ethanol, Diethylamine (100:0.1, v/v) | Methanol, Water, Diethylamine (80:20:0.2, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 0.45 mL/min |
| Detection | 210 nm | 210 nm | Not Specified |
| Linearity Range | 1 - 12 µg/mL | Not specified for R-enantiomer | Not Specified |
| Correlation Coefficient (r²) | 0.999 | Not Specified | Not Specified |
| LOD | 0.024 µg/mL | 0.15 µg/mL | Not Specified |
| LOQ | 0.075 µg/mL | 0.5 µg/mL | At least 0.1% of Vildagliptin |
| Accuracy (% Recovery) | 99.19% - 100.4% | 95% - 105% | Reliable, specific, linear, precise, and accurate |
| Precision (%RSD) | Intra-day: 0.346%, Inter-day: 0.364% | < 2.5% | Reliable, specific, linear, precise, and accurate |
| Robustness | %RSD < 2% for altered parameters | Resolution maintained with deliberate changes | Validated according to ICH guideline |
Table 2: Alternative and Achiral Methods for Vildagliptin Analysis
| Parameter | Method 4: Capillary Electrophoresis[4] | Method 5: RP-HPLC (Achiral)[5] |
| Principle | Chiral separation using cyclodextrin as a chiral selector. | Reversed-phase chromatography for quantification of Vildagliptin. |
| Stationary Phase | Fused-silica capillary | Inertsil C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase/Buffer | 75 mM Acetate buffer (pH 4.5) containing 50 mM α-CD | Acetonitrile: Phosphate Buffer (60:40) pH 3.6 |
| Detection | Not Specified | 215 nm |
| Linearity Range | Not Specified | Not Specified |
| Correlation Coefficient (r²) | Not Specified | Not Specified |
| LOD | Not Specified | Not Specified |
| LOQ | Not Specified | Not Specified |
| Accuracy | Assessed and found to be accurate. | Validated |
| Precision | Assessed and found to be precise. | Validated |
| Robustness | Verified by a Plackett–Burman design. | Validated |
Experimental Protocols
Detailed methodologies for two of the cited chiral separation methods are provided below.
Method 1: Chiral Ultra-Fast Liquid Chromatography (UFLC)
-
Instrumentation : Shimadzu LC-20 AD Ultra-fast Liquid Chromatography (UFLC) system with a UV detector.
-
Column : Chiralcel OD-RH, tris(3,5-dimethyl phenyl carbamate) (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase : A mixture of 20 mM borax buffer (pH 9.0 ± 0.05), acetonitrile (ACN), and 0.1% Triethylamine (TEA) in the ratio of 50:50:0.1 (v/v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25°C.
-
Detection Wavelength : 210 nm.
-
Injection Volume : 20 µL.
-
Sample Preparation : A stock solution of 1 mg/mL is prepared by dissolving the sample in HPLC grade methanol. Further dilutions are made with the mobile phase to fall within the calibration range.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
-
Instrumentation : Waters Alliance HPLC (Alliance 2695 Model) with a 2487 dual λ absorbance detector.
-
Column : Chiralpak-IC (250 mm X 4.6 mm, 5 µm particle size).
-
Mobile Phase : A mixture of ethanol and diethylamine in the ratio of 100:0.1 (v/v).
-
Flow Rate : 0.5 mL/min.
-
Column Temperature : 25°C.
-
Detection Wavelength : 210 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Stock solutions of S-vildagliptin and its R-enantiomer (2000 μg/mL) are prepared individually by dissolving the substances in ethanol. Working solutions are prepared by further dilution in ethanol.
Visualizing the Validation Process
The following diagrams illustrate the typical workflow of an analytical method validation and the logical relationship between the key validation parameters, which would be essential for any inter-laboratory study.
Experimental Workflow for Validation and Inter-laboratory Study.
References
- 1. scirp.org [scirp.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Simultaneous determination of enantiomeric and organic impurities of vildagliptin on a cellulose tris(3-chloro-4-methylphenylcarbamate) column under revered-phase conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijrpr.com [ijrpr.com]
A Comparative Guide to the Structural Confirmation of Byproducts from the Synthesis of (2R)-Vildagliptin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes for the antidiabetic drug (2R)-Vildagliptin, with a focus on the formation and structural confirmation of byproducts. By presenting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting optimal synthetic strategies to ensure the highest purity of the final active pharmaceutical ingredient (API).
Introduction to Vildagliptin Synthesis and Impurity Formation
Vildagliptin, an inhibitor of dipeptidyl peptidase-4 (DPP-4), is a widely used oral medication for the management of type 2 diabetes. Its synthesis, while well-established, can lead to the formation of various process-related impurities and degradation products. The presence of these byproducts, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, rigorous control and characterization of impurities are critical aspects of Vildagliptin manufacturing.
The most common synthetic pathway to this compound involves the coupling of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol. However, variations in reaction conditions, starting materials, and purification methods can lead to different impurity profiles. This guide will explore the byproducts associated with this primary route and compare it with an alternative approach designed to minimize impurity formation.
Common Byproducts in Vildagliptin Synthesis
Several byproducts have been identified and structurally characterized in the synthesis of Vildagliptin. These can be broadly categorized as process-related impurities, arising from side reactions during synthesis, and degradation products, formed by the decomposition of Vildagliptin under various stress conditions.
Table 1: Major Byproducts Identified in this compound Synthesis
| Byproduct Name | Structure | Formation Pathway |
| Vildagliptin Cyclic Amidine | Intramolecular cyclization of Vildagliptin. | |
| Vildagliptin Diketopiperazine | Dimerization and cyclization of a Vildagliptin precursor or degradation product. | |
| Vildagliptin Amide | Hydrolysis of the nitrile group of Vildagliptin. | |
| (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile (Impurity-E) | Incomplete reaction or side reaction during the coupling step. | |
| (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione (Impurity-F) | Degradation of Impurity-E. | |
| Inner Salt Impurity | Intramolecular quaternization. |
Comparative Analysis of Synthetic Routes
This section compares the primary synthetic route to this compound with an alternative method that aims to reduce byproduct formation.
Route A: Primary Synthesis via L-Proline
This widely used method starts from L-proline and proceeds through the key intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Reaction Scheme:
L-Proline is first converted to L-prolinamide, which is then chloroacetylated. The resulting amide is dehydrated to form the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This intermediate is then coupled with 3-amino-1-adamantanol to yield Vildagliptin.
Caption: Primary synthesis of Vildagliptin starting from L-Proline.
Route B: Alternative Synthesis with Improved Intermediate Purity
To address the formation of impurities, an alternative route focuses on improving the purity of the key intermediate, (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine, by using a protecting group strategy.[1]
Reaction Scheme:
This route utilizes N-fluorenylmethyloxycarbonyl-L-prolineamide as the starting material. The amide is dehydrated to the nitrile, followed by the removal of the Fmoc protecting group. Subsequent N-chloroacetylation yields a highly pure intermediate, which is then condensed with 3-amino-1-adamantanol to produce Vildagliptin with fewer impurities.[1]
Caption: Alternative Vildagliptin synthesis with a protecting group strategy.
Quantitative Comparison of Impurity Profiles
Table 2: Comparison of Impurity Levels in Vildagliptin Synthesis Routes
| Impurity | Route A (Typical Levels) | Route B (Reported Advantage) | Reference |
| Purity of Key Intermediate | ~79% | >99% | [1] |
| Overall Vildagliptin Purity | >98% | >99.9% | [1] |
| Individual Impurities | Not consistently reported across studies | Single impurities <0.1% | [1] |
Experimental Protocols
Structural Confirmation of Byproducts
The structural elucidation of Vildagliptin byproducts is achieved through a combination of chromatographic separation and spectroscopic analysis.
Caption: General workflow for the isolation and structural confirmation of Vildagliptin byproducts.
1. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at 210 nm.
-
Purpose: To separate Vildagliptin from its impurities and to quantify their levels.
2. Mass Spectrometry (MS) for Molecular Weight Determination
-
Technique: Electrospray Ionization (ESI) is commonly used.
-
Instrumentation: High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements for elemental composition determination. Tandem MS (MS/MS) is used to study fragmentation patterns, which aids in structural elucidation.
-
Purpose: To determine the molecular weight and elemental composition of the impurities.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Techniques: A suite of 1D and 2D NMR experiments are employed:
-
¹H NMR: Provides information on the proton environment.
-
¹³C NMR & DEPT: Identifies the number and types of carbon atoms.
-
COSY: Shows proton-proton correlations.
-
HSQC: Correlates protons to their directly attached carbons.
-
HMBC: Shows long-range proton-carbon correlations, which is crucial for piecing together the molecular structure.
-
-
Purpose: To unambiguously determine the chemical structure of the isolated impurities.
Conclusion
The synthesis of this compound requires careful control of reaction conditions to minimize the formation of byproducts. The alternative synthetic route (Route B) utilizing a protecting group strategy for the key intermediate has been shown to produce Vildagliptin with significantly higher purity compared to the primary synthesis (Route A). The structural confirmation of any formed impurities relies on a combination of powerful analytical techniques, with HPLC for separation and quantification, and MS and multidimensional NMR for definitive structural elucidation. For drug development professionals, adopting a synthetic strategy that minimizes impurity formation from the outset is paramount for ensuring the safety and quality of the final drug product.
References
Comparative study of (2R)-Vildagliptin effects versus Sitagliptin in in-vitro models
An Objective Analysis for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the in-vitro effects of two prominent dipeptidyl peptidase-4 (DPP-4) inhibitors, (2R)-Vildagliptin and Sitagliptin. The following sections present a head-to-head comparison of their performance based on available experimental data, outline detailed experimental protocols for key assays, and visualize relevant biological pathways and workflows. This information is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these two therapeutic agents at a preclinical level.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from in-vitro comparative studies of this compound and Sitagliptin.
Table 1: Comparative DPP-4 Inhibition
| Compound | Target | IC50 (nmol/L) | Source |
| This compound | Human DPP-4 | 34 | [1] |
| Sitagliptin | Human DPP-4 | Not specified in source | [1] |
| This compound | Murine DPP-4 | Not specified in source | [1] |
| Sitagliptin | Murine DPP-4 | Not specified in source | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative In-Vitro Cytotoxicity in Human Peripheral Lymphocytes
| Compound | Concentration Range Tested (µg/mL) | Observation | Source |
| This compound | 125, 250, 500 | Weak cytotoxicity on the mitotic index with increasing dose. | [2] |
| Sitagliptin | 250, 500, 1000 | Potential cytotoxicity and cytostatic effect on the mitotic index, nuclear division index, and proliferation index with increasing dose. |
Note: Both drugs and their metabolites were found to have no genotoxic effects on chromosomal aberration (CA), sister chromatid exchange (SCE), and cytokinesis-block micronucleus (CBMN) assays in this study.
Mechanism of Action: A Tale of Two Binding Modes
While both Vildagliptin and Sitagliptin target the DPP-4 enzyme, their mechanisms of inhibition differ, which may underlie variations in their pharmacological profiles.
-
This compound is described as a substrate-like inhibitor that binds covalently to the active site of the DPP-4 enzyme for an extended period.
-
Sitagliptin acts as a competitive enzyme inhibitor.
These distinct binding kinetics could translate into differences in the duration of DPP-4 inhibition and the subsequent potentiation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by these DPP-4 inhibitors and a typical experimental workflow for their in-vitro evaluation.
Caption: DPP-4 Inhibition Signaling Pathway.
Caption: In-Vitro DPP-4 Inhibition Assay Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key in-vitro experimental protocols.
DPP-4 Inhibition Assay
This assay quantifies the potency of Vildagliptin and Sitagliptin in inhibiting the DPP-4 enzyme.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against DPP-4.
-
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
This compound and Sitagliptin stock solutions (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of Vildagliptin and Sitagliptin in the assay buffer.
-
In a 96-well plate, add the diluted compounds, a positive control (a known DPP-4 inhibitor), a negative control (DMSO vehicle), and a blank (buffer only).
-
Add the recombinant DPP-4 enzyme to all wells except the blank.
-
Incubate the plate at 37°C for a specified pre-incubation period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence kinetically or as an endpoint reading at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
In-Vitro Insulin Secretion Assay
This assay evaluates the effect of the compounds on glucose-stimulated insulin secretion (GSIS) from pancreatic beta-cells.
-
Objective: To compare the potentiation of GSIS by Vildagliptin and Sitagliptin in a beta-cell line.
-
Cell Line: MIN6 or INS-1E murine insulinoma cells.
-
Materials:
-
Cultured beta-cells
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
-
This compound and Sitagliptin
-
Insulin ELISA kit
-
-
Procedure:
-
Seed beta-cells in multi-well plates and culture to desired confluency.
-
Wash the cells and pre-incubate them in KRBH buffer with low glucose for 1-2 hours to establish a basal state.
-
Replace the pre-incubation buffer with fresh KRBH buffer containing low or high glucose, with or without various concentrations of Vildagliptin or Sitagliptin.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Collect the supernatant (containing secreted insulin) from each well.
-
Lyse the cells to determine the total insulin content.
-
Quantify the insulin concentration in the supernatant and cell lysates using an insulin ELISA kit.
-
Normalize secreted insulin to the total insulin content and express the results as a fold-change over the basal (low glucose) condition.
-
In-Vitro Glucagon Suppression Assay
This assay assesses the ability of the compounds to inhibit glucagon secretion from pancreatic alpha-cells.
-
Objective: To compare the effects of Vildagliptin and Sitagliptin on glucagon secretion in an alpha-cell line.
-
Cell Line: Alpha-TC1 murine glucagonoma cells.
-
Materials:
-
Cultured alpha-cells
-
Incubation buffer (e.g., KRBH) with varying glucose concentrations
-
This compound and Sitagliptin
-
Glucagon ELISA kit
-
-
Procedure:
-
Culture Alpha-TC1 cells in multi-well plates.
-
Wash the cells and pre-incubate in a buffer with a basal glucose concentration.
-
Expose the cells to incubation buffer with different glucose concentrations (e.g., low and high) in the presence or absence of Vildagliptin or Sitagliptin. It's important to note that the effects of DPP-4 inhibitors on glucagon secretion are indirect, mediated by the potentiation of GLP-1. Therefore, GLP-1 should be included in the incubation medium.
-
After incubation, collect the supernatant.
-
Measure the glucagon concentration in the supernatant using a glucagon ELISA kit.
-
Analyze the data to determine the percentage of glucagon suppression by each compound under different glucose conditions.
-
Conclusion
The available in-vitro data demonstrates that both this compound and Sitagliptin are effective inhibitors of the DPP-4 enzyme. Key differences in their binding kinetics—covalent, substrate-like for Vildagliptin and competitive for Sitagliptin—may influence their cellular and physiological effects. While direct head-to-head in-vitro comparative data on insulin secretion, glucagon suppression, and GLP-1 potentiation is limited in the current literature, the provided experimental protocols offer a framework for conducting such crucial comparative studies. Further research utilizing these standardized in-vitro models is warranted to fully elucidate the comparative pharmacological profiles of these two important antidiabetic agents.
References
- 1. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytogenetic assessment and comparison of vildagliptin and sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (2R)-Vildagliptin: A Guide for Laboratory Professionals
For Immediate Release – This document provides essential safety and logistical information for the proper disposal of (2R)-Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Overview of Disposal Procedures
The primary recommended method for the disposal of this compound is incineration .[1][2] Unused or waste this compound should be handled as chemical waste and disposed of through a licensed chemical destruction facility.[1][2] It is imperative to prevent the release of Vildagliptin into the environment, as it may cause long-lasting harmful effects to aquatic life.[1] Therefore, disposal into sewer systems, surface water, or soil is strictly prohibited. Always consult and adhere to all applicable federal, state, and local environmental regulations regarding pharmaceutical waste disposal.
Pre-Disposal Handling and Storage
Proper handling and storage are crucial to prevent accidental exposure and environmental contamination.
-
Personal Protective Equipment (PPE): When handling this compound, researchers should wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat. In case of dust formation, a NIOSH-approved respirator is recommended.
-
Storage: Store this compound in a tightly closed, suitable container in a dry, cool, and well-ventilated area.
-
Spill Management: In the event of a spill, avoid raising dust. Contain the spill and collect the material using appropriate tools (e.g., spark-proof tools for larger quantities). Transfer the collected material to a labeled chemical waste container for disposal in accordance with local regulations.
Disposal Methods
Incineration (Primary Method)
The most recommended and environmentally responsible method for disposing of this compound is through controlled incineration.
-
Procedure: The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and flue gas scrubbing. This ensures the complete destruction of the active pharmaceutical ingredient.
-
Licensed Disposal Company: It is advised to offer surplus and non-recyclable solutions to a licensed disposal company.
Chemical Degradation (For Informational Purposes)
Forced degradation studies have been conducted on Vildagliptin, providing insights into its chemical stability and breakdown under various conditions. While these are not protocols for bulk disposal, they offer a scientific basis for the chemical breakdown of the compound.
Quantitative Data on Vildagliptin Degradation:
| Condition | Temperature | Duration | Degradation (%) |
| 1 M Hydrochloric Acid (HCl) | 80°C | 9 hours | >80% |
| 5 M Sodium Hydroxide (NaOH) | Room Temp. | 30 minutes | >90% |
| 30% Hydrogen Peroxide (H₂O₂) | Room Temp. | Variable | Significant |
| Solid Powder | 80°C | 7 hours | Minimal |
| Solid Powder | 150°C | 7 hours | ~20% |
Data extracted from forced degradation studies.
Experimental Protocols for Vildagliptin Degradation:
The following protocols are derived from published research on the forced degradation of Vildagliptin for analytical purposes. These are not intended for routine waste disposal but illustrate the compound's susceptibility to chemical breakdown.
-
Acidic Degradation:
-
Dissolve 9 mg of Vildagliptin in 2.0 mL of methanol.
-
Add 3.0 mL of 1 M HCl solution.
-
Store the mixture at 80°C for up to 9 hours.
-
Neutralize the solution to pH 7.0 with a NaOH solution.
-
Dilute with a suitable solvent to a final concentration of 1.0 mg/mL for analysis.
-
-
Basic Degradation:
-
Dissolve 9 mg of Vildagliptin in 2.0 mL of methanol.
-
Add 3.0 mL of 5.0 M NaOH solution.
-
Maintain at room temperature for 30 minutes.
-
Neutralize the solution to pH 7.0 with an HCl solution.
-
Dilute with a suitable solvent to a final concentration of 1.0 mg/mL for analysis.
-
-
Oxidative Degradation:
-
Dissolve 5 mg of Vildagliptin in 2.0 mL of methanol.
-
Expose the solution to hydrogen peroxide (concentrations may vary).
-
Dilute with a suitable solvent to a final concentration of 1.0 mg/mL for analysis.
-
Disposal of Contaminated Materials
-
Packaging: Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated.
-
Personal Protective Equipment (PPE): Used gloves, lab coats, and other contaminated materials should be collected in a designated waste container and disposed of as chemical waste, following institutional and local guidelines.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
